Technical Guide: Synthesis Pathways for 2-(Quinolin-4-yl)ethanol
Executive Summary 2-(Quinolin-4-yl)ethanol is a critical heterocyclic building block used primarily in the synthesis of antimalarial agents (e.g., Mefloquine analogs) and kinase inhibitors. Its structure features a quino...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Quinolin-4-yl)ethanol is a critical heterocyclic building block used primarily in the synthesis of antimalarial agents (e.g., Mefloquine analogs) and kinase inhibitors. Its structure features a quinoline core with a hydroxyethyl side chain at the C4 position.
Synthesizing this molecule presents a specific regiochemical challenge: distinguishing the C4-methyl reactivity from the C2 position (if present) and preventing dehydration to the vinyl derivative. This guide details three distinct pathways, ranging from classical robust methods to modern organometallic approaches, prioritizing purity and reproducibility.
Retrosynthetic Analysis
The strategic disconnection of 2-(Quinolin-4-yl)ethanol reveals three primary precursors. The choice of pathway depends on available starting materials (Lepidine vs. 4-Chloroquinoline) and the required scale.
Figure 1: Retrosynthetic map showing the three primary disconnection strategies.
Pathway A: Direct Lateral Lithiation (The "Kinetic" Route)
Best for: Rapid, small-to-medium scale synthesis with high atom economy.
Mechanism: The protons on the C4-methyl group of lepidine are acidic (pKₐ ~26) allowing deprotonation by strong bases. The resulting anion is trapped with formaldehyde.
Mechanistic Insight
Unlike the thermodynamic conditions of acid-catalyzed condensation (which often yield the dehydrated vinyl product), this kinetic approach at low temperatures freezes the intermediate alkoxide, preventing elimination.
Setup: Flame-dried 3-neck flask under Argon/Nitrogen atmosphere.
Procedure:
Step 1: Dissolve 4-methylquinoline in anhydrous THF and cool to -78°C (dry ice/acetone bath).
Step 2: Add n-BuLi dropwise over 20 minutes. The solution will turn deep red/purple, indicating the formation of the lithiated anion. Stir for 30 minutes at -78°C.
Step 3: In a separate vessel, crack paraformaldehyde by heating it and channeling the formaldehyde gas into the reaction mixture, or add a slurry of paraformaldehyde in THF (less precise but functional).
Step 4: Allow the mixture to warm slowly to 0°C over 2 hours.
Step 5: Quench with saturated NH₄Cl solution. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.
Pathway B: The Malonate Substitution (The "Robust" Route)
Best for: Large scale, high purity requirements, and avoiding cryogenic conditions.
Mechanism: Nucleophilic aromatic substitution (SₙAr) followed by decarboxylation and reduction. This route guarantees regiochemistry at C4.
Workflow Diagram
Figure 2: Step-by-step transformation from 4-chloroquinoline to the target alcohol.
Experimental Protocol
Phase 1: Synthesis of Quinoline-4-acetic Acid
Substitution: React 4-chloroquinoline (10 mmol) with diethyl malonate (12 mmol) and NaH (25 mmol) in dry DMF at 100°C for 4 hours.
Hydrolysis/Decarboxylation: Treat the crude diester with 6M HCl under reflux for 6 hours. The diester hydrolyzes to the diacid, which spontaneously decarboxylates to Quinoline-4-acetic acid .
Isolation: Neutralize to pH 4-5 to precipitate the acid. Recrystallize from ethanol.
Phase 2: Reduction to Alcohol
Activation: Dissolve Quinoline-4-acetic acid (5 mmol) in anhydrous THF.
Reduction: Add LiAlH₄ (10 mmol) portion-wise at 0°C. (Alternatively, use Borane-THF complex for milder conditions).
Workup: Reflux for 2 hours, then quench carefully (Fieser method: water, 15% NaOH, water). Filter the aluminum salts.
Lithium Aluminum Hydride: Reacts violently with water/protic solvents.
Formaldehyde: Carcinogen and sensitizer. Use in a well-ventilated fume hood.
References
Photochemical C-H Hydroxyalkylation of Quinolines:
Title: Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines.
Source: National Institutes of Health (PMC).
URL:[Link]
General Quinoline Functionalization (Gould-Jacobs/Malonate):
Title: Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates.[1]
Source: ResearchGate / Current Organic Chemistry.
URL:[Link]
Synthesis of Hydroxyethyl Quinolines (Photoredox):
Title: Synthesis of hydroxyethyl quinolines via decarboxylation.
Source: ResearchGate.
URL:[Link]
Reaction of Methylquinolines with Formaldehyde (Vinyl vs Alcohol):
Title: Process for producing vinyl pyridine/quinoline compounds.[2][3][4]
Source: Google Patents (US3929799A).
URL:
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Quinolin-4-YL)ethanol
Foreword: The Imperative of Positional Isomerism in Drug Discovery In the realm of medicinal chemistry, the precise spatial arrangement of functional groups on a scaffold dictates molecular interactions, and by extension...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Imperative of Positional Isomerism in Drug Discovery
In the realm of medicinal chemistry, the precise spatial arrangement of functional groups on a scaffold dictates molecular interactions, and by extension, biological activity and physicochemical properties. The quinoline nucleus is a privileged structure, forming the backbone of numerous therapeutic agents.[1] However, the specific attachment point of substituents is of paramount importance. This guide focuses on 2-(Quinolin-4-YL)ethanol , a specific positional isomer where the hydroxyethyl moiety is attached to the C4 position of the quinoline ring.
It is critical to distinguish this compound from its more frequently documented isomer, 2-(quinolin-2-yl)ethanol (CAS No. 1011-50-3) .[2][3] Data and properties are not interchangeable between these molecules. The location of the nitrogen atom relative to the substituent dramatically influences properties such as basicity (pKa), hydrogen bonding potential, and crystal lattice packing, which in turn affect solubility and melting point. This guide will address the known and predicted properties of the 4-isomer, provide robust protocols for their empirical determination, and use the 2-isomer as a well-documented reference point for comparison.
Molecular Structure and Identifiers
The foundational step in characterizing any compound is to define its structure and unique identifiers.
IUPAC Name: 2-(Quinolin-4-yl)ethanol
Common Synonyms: 4-(2-Hydroxyethyl)quinoline
Molecular Formula: C₁₁H₁₁NO
Molecular Weight: 173.21 g/mol
Molecular Structure:
Caption: Synthesis via nucleophilic substitution of 4-chloroquinoline.
Pathway B: Direct C-H Functionalization
Modern synthetic methods allow for the direct functionalization of the quinoline ring. A recently reported protocol describes the synthesis of 4-substituted hydroxyalkyl quinolines by reacting quinoline with a suitable carboxylic acid, catalyzed by an iron(III) chloride-phenanthroline complex under blue light irradiation. [4]This approach offers a more atom-economical route, avoiding the pre-functionalization step required in Pathway A.
Physicochemical Properties: A Comparative and Predictive Analysis
Due to the absence of published experimental data for 2-(Quinolin-4-YL)ethanol, this section presents a combination of predicted properties and a direct comparison with the well-characterized 2-isomer. This comparative approach is crucial for any researcher beginning work with this compound, as it provides a reasonable starting point for experimental design.
The LogP is expected to be similar, as it is primarily influenced by the overall composition. However, the greater exposure of the nitrogen lone pair in the 4-isomer might slightly alter its interaction with water, potentially leading to a minor deviation.
pKa (Basic)
~5.0 - 5.5 (Predicted)
4.9 (for Quinoline)
The basicity of the quinoline nitrogen is key. In the 4-isomer, the electron-withdrawing effect of the hydroxyethyl group is transmitted more directly to the nitrogen atom than in the 2-isomer, which may slightly increase its basicity (higher pKa) compared to the parent quinoline.
Melting Point
Solid, > 70°C (Predicted)
63-65 °C (Experimental)
Positional isomers often have different crystal packing efficiencies due to changes in symmetry and intermolecular hydrogen bonding capabilities. The 4-isomer's geometry may allow for more efficient packing, potentially resulting in a higher melting point.
Boiling Point
> 300°C (Predicted)
Not available
Expected to be a high-boiling liquid or solid due to hydrogen bonding and molecular weight.
Solubility
Sparingly soluble in water; Soluble in polar organic solvents (e.g., Ethanol, DMSO)
Soluble in hot water and most organic solvents. [5]
The fundamental "like dissolves like" principle applies. The hydroxyl group allows for hydrogen bonding, granting some aqueous solubility, while the large aromatic system favors solubility in organic solvents. Solubility will be highly pH-dependent due to the basic nitrogen.
From the hydroxyl oxygen and the quinoline nitrogen.
Predicted Spectroscopic Profile
For a researcher who has synthesized this compound, spectroscopic analysis is the primary method of structural confirmation. Based on the principles of NMR and IR spectroscopy, the following profile is anticipated for 2-(Quinolin-4-YL)ethanol.
¹H NMR: The spectrum would be characterized by signals from the ethyl group and the quinoline ring.
Ethyl Group: Two triplets are expected, one for the -CH₂- group adjacent to the ring (around δ 3.0-3.3 ppm) and one for the -CH₂- group adjacent to the hydroxyl (around δ 3.9-4.2 ppm). A broad singlet for the -OH proton will also be present, which is exchangeable with D₂O.
Quinoline Ring: The aromatic region (δ 7.5-9.0 ppm) will show a complex pattern of doublets and multiplets corresponding to the six protons on the quinoline core. The H2 proton, being adjacent to the nitrogen, is expected to be the most downfield signal, likely a doublet.
¹³C NMR: The spectrum will display 11 distinct signals.
Ethyl Group: Two signals in the aliphatic region (e.g., ~δ 35-40 ppm for C-CH₂-Ar and ~δ 60-65 ppm for C-CH₂-OH).
Quinoline Ring: Nine signals in the aromatic/heteroaromatic region (δ 120-155 ppm). The carbon atoms directly bonded to the nitrogen (C2 and C8a) and the substituted carbon (C4) will have characteristic shifts.
Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the main functional groups.
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.
C-H Stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
C=C and C=N Stretch: A series of sharp peaks in the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.
C-O Stretch: A strong peak in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS): In an electron ionization (EI) experiment, the molecular ion peak [M]⁺ would be observed at m/z = 173. The base peak would likely result from the benzylic cleavage of the ethyl chain, leading to the loss of a CH₂OH radical and the formation of a stable quinolin-4-ylmethyl cation at m/z = 142.
Field-Proven Experimental Protocols for Characterization
The following protocols are standardized, field-proven methods for determining the core physicochemical properties of a novel solid compound like 2-(Quinolin-4-YL)ethanol.
Melting Point Determination
Causality: The melting point is a fundamental physical property indicative of purity. A sharp melting range (typically < 2°C) suggests a pure substance, while a broad and depressed range indicates the presence of impurities. [6]The capillary method is a standard technique recognized by pharmacopeias.
[7]
Methodology: Capillary Method
Sample Preparation: Finely crush a small amount of the crystalline sample into a powder. [7]Jab the open end of a glass capillary tube into the powder and tap the sealed end on a hard surface to pack the solid to a height of 2-3 mm.
[8]2. Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough range. Allow the apparatus to cool significantly before the next step.
[7]4. Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. [8]Then, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.
[4]5. Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.
Caption: Workflow for accurate melting point determination.
Equilibrium Solubility Determination
Causality: Aqueous solubility is a critical parameter in drug development, influencing absorption and bioavailability. The shake-flask method is considered the gold standard for determining equilibrium solubility as it ensures that the system has reached a true thermodynamic equilibrium between the solid and dissolved states.
[9]
Methodology: Shake-Flask Method
Preparation of Saturated Solution: Add an excess amount of solid 2-(Quinolin-4-YL)ethanol to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid ensures that saturation is achieved.
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the analyte.
Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.
Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
2-(Quinolin-4-YL)ethanol represents a specific, yet under-characterized, member of the vast quinoline family. While its structural isomer, 2-(quinolin-2-yl)ethanol, is well-documented, a significant data gap exists for the 4-isomer in the public domain. This guide serves to bridge that gap not by presenting unverified data, but by providing a scientifically rigorous framework for its characterization. By clarifying the critical issue of isomerism, presenting plausible synthetic routes, offering a predictive analysis of key properties, and detailing field-proven experimental protocols, this document equips researchers, scientists, and drug development professionals with the necessary tools and intellectual framework to synthesize and thoroughly characterize this promising chemical entity. The empirical data generated using these validated methods will be essential for unlocking its full potential in future research and development endeavors.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70532, 2-Quinolineethanol. Retrieved from [Link].
Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3212-3228. Available at: [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 88070905, 2-(2-Chloroquinolin-4-yl)ethanol. Retrieved from [Link].
Martinez, A., et al. (2020). Synthesis of hydroxyethyl quinolines. ResearchGate. Available at: [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 80479, 4-(Hydroxymethyl)quinoline. Retrieved from [Link].
Experiment name / Determination of melting point Experimental Procedures. (n.d.). Retrieved from [Link]
Melting Point Determination - thinkSRS.com. (n.d.). Retrieved from [Link]
Avdeef, A. (2001). The Experimental Determination of Solubilities. ResearchGate. Available at: [Link]
Wikipedia. (2023). Quinoline. In Wikipedia. Retrieved from [Link]
Al-Trawneh, S. A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. Available at: [Link]
MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]
ResearchGate. (2013). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Available at: [Link]
Chemical Synthesis Database. (2025). 2-(4-methyl-2-quinolinyl)ethanol. Available at: [Link]
Kotresh, O., et al. (2012). Synthesis and biological evaluation of some novel substituted 4-chloro quinolin 2-(1H)-one dithiocarbamates. Der Pharma Chemica, 4(6), 2187-2193. Available at: [Link]
ResearchGate. (2020). The reaction of 4-chloroquinoline and 2-choroquinoline with diphenylphosphine. Available at: [Link]
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10943004, 4-(2-Hydroxyethyl)indolin-2-one. Retrieved from [Link].
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]
Angene Chemical. (n.d.). 2-Quinolineethanol(CAS# 1011-50-3). Retrieved from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54680871, 2,4-Dihydroxyquinoline. Retrieved from [Link].
Chemsrc. (2025). 2-(Quinolin-7-YL)ethanol. Available at: [Link]
ChemBK. (2024). 2-(morpholin-4-yl)ethanol. Available at: [Link]
Modh, K., et al. (2016). 2-(Quinolin-4-ylthio)-1,3,4-oxadiazole derivatives: Design, synthesis, antibacterial and antifungal studies. Indian Journal of Pharmaceutical Sciences, 78(3), 376. Available at: [Link]
An In-Depth Technical Guide to the Solubility of 2-(Quinolin-4-YL)ethanol for Pharmaceutical Development
Executive Summary The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and overall therapeutic efficacy. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 2-(Quinolin-4-YL)ethanol, a heterocyclic compound with significant potential as a building block in medicinal chemistry. We delve into its physicochemical properties, the theoretical principles governing its solubility, and present a gold-standard experimental protocol for its accurate determination. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies to support preclinical and formulation research.
Introduction
The Role of 2-(Quinolin-4-YL)ethanol in Modern Research
2-(Quinolin-4-YL)ethanol belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. Quinoline and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous approved drugs, including antimalarials like chloroquine, and are investigated for their potential antibacterial, antifungal, and anticancer properties.[1][2] The 2-(Quinolin-4-YL)ethanol structure, featuring both a basic quinoline ring and a polar ethanol side chain, presents a unique and compelling profile for further chemical modification and development.
The Critical Impact of Solubility in Pharmaceutical Sciences
Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. Poor solubility can lead to erratic absorption, low efficacy, and significant challenges in developing viable dosage forms.[3] Therefore, a thorough understanding and quantitative determination of a compound's solubility in various physiological and non-physiological media are imperative during the early stages of drug discovery and lead optimization.[4] This guide provides the necessary framework for conducting such a critical assessment for 2-(Quinolin-4-YL)ethanol.
Physicochemical Profile of 2-(Quinolin-4-YL)ethanol
Understanding the inherent physicochemical properties of a molecule is the first step in predicting its solubility behavior. The structure of 2-(Quinolin-4-YL)ethanol combines a large, relatively nonpolar aromatic quinoline system with a short, polar ethanol group capable of hydrogen bonding.
Note: The pKa is predicted based on the parent quinoline molecule. The ethanol substituent is unlikely to significantly alter the basicity of the quinoline nitrogen.
The molecule's character is amphipathic. The quinoline core contributes to hydrophobicity (LogP > 0), while the ethanol side chain enhances polarity and provides sites for hydrogen bonding. The quinoline nitrogen is weakly basic, with a pKa of its conjugate acid around 4.9.[1][7] This indicates that the compound's solubility will be highly dependent on pH, with significantly increased solubility in acidic environments where the nitrogen atom becomes protonated, forming a more polar cation.[7]
Theoretical Principles of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[8] A solute's ability to dissolve in a solvent is governed by the balance of energy required to break intermolecular forces within the solute's crystal lattice and the solvent, and the energy gained from forming new solute-solvent interactions.
Polar Solvents (e.g., Water, Ethanol): These solvents will interact favorably with the polar ethanol group of 2-(Quinolin-4-YL)ethanol through hydrogen bonding and dipole-dipole interactions. Water's ability to act as both a hydrogen bond donor and acceptor makes it a potential solvent, though the large hydrophobic quinoline ring will limit solubility.
pH-Dependent Aqueous Solubility: In aqueous media with a pH below the compound's pKa (~4.9), the quinoline nitrogen will be protonated. The resulting cationic species will have much stronger ion-dipole interactions with water, leading to a substantial increase in aqueous solubility.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Solvents like DMSO are strong hydrogen bond acceptors and have large dipole moments, making them excellent candidates for dissolving a wide range of compounds.[9][10] High solubility is anticipated in these solvents.
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in nonpolar solvents. The weak van der Waals forces offered by these solvents cannot overcome the stronger intermolecular forces (especially hydrogen bonds) within the solid 2-(Quinolin-4-YL)ethanol.[10]
Experimental Determination of Thermodynamic Solubility
To obtain definitive and reliable data, an experimental approach is essential. The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility, as it ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[11][12] This method is recommended by regulatory agencies like the FDA.[13]
Detailed Protocol: The Equilibrium Shake-Flask Method
This protocol describes a self-validating system for determining the solubility of 2-(Quinolin-4-YL)ethanol in a chosen solvent system (e.g., water, pH 7.4 buffer, 0.1 N HCl).
Step 1: Preparation of Saturated Solution
Add an excess amount of solid 2-(Quinolin-4-YL)ethanol to a clear glass vial. An excess is critical to ensure saturation and is visually confirmed by the presence of undissolved solid throughout the experiment.
Add a precise volume of the desired solvent (e.g., 2.0 mL) to the vial.
Step 2: Equilibration
Seal the vial tightly to prevent solvent evaporation.
Place the vial in an orbital shaker or on a rotating wheel in a temperature-controlled environment (typically 25 °C or 37 °C for physiological relevance).[12]
Agitate the mixture for a sufficient duration to reach equilibrium. A 24-hour period is standard, but longer times (48-72 hours) may be necessary and should be validated.[3][14] The causality here is that thermodynamic equilibrium is a time-dependent process; insufficient time leads to an underestimation of solubility.
Step 3: Phase Separation
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
To separate the saturated supernatant from the solid, centrifugation is the preferred method (e.g., 10,000 rpm for 15 minutes).
Carefully aspirate a known volume of the clear supernatant. Crucially, this sample must be immediately filtered through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. The choice of filter is vital; an inappropriate filter can adsorb the compound, leading to artificially low solubility values.
Step 4: Quantification via HPLC
Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Visualization: Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Sample HPLC Method for Quantification
A robust analytical method is key to trustworthy results. Reversed-phase HPLC is well-suited for analyzing quinoline derivatives.[15][16][17]
Parameter
Condition
Column
C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
10% B to 90% B over 10 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at an appropriate wavelength (e.g., 280 nm, to be determined by UV scan)
Injection Volume
10 µL
This method serves as a starting point and must be fully validated for linearity, accuracy, and precision according to standard laboratory procedures.[17]
Predicted Solubility Profile
While specific experimental data for 2-(Quinolin-4-YL)ethanol is not widely published, a predicted solubility profile can be constructed based on its physicochemical properties and the behavior of similar compounds.[10] This table provides expected solubility ranges for researchers to use as a baseline for experimental design.
Solvent
Polarity Type
Relative Polarity Index
Predicted Solubility
Rationale
0.1 N HCl (pH ~1.2)
Aqueous, Acidic
High
High (>10 mg/mL)
Protonation of the quinoline nitrogen creates a highly polar cation.[7]
PBS (pH 7.4)
Aqueous, Neutral
High
Low (<0.1 mg/mL)
The molecule is in its neutral, less polar form.
Water
Polar Protic
1.000
Slightly Soluble (0.1-1.0 mg/mL)
H-bonding from the ethanol group is offset by the large hydrophobic quinoline ring.[1]
Ethanol
Polar Protic
0.654
Soluble (>10 mg/mL)
"Like dissolves like"; both solute and solvent have hydroxyl groups and aromatic character.[18]
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
0.444
Very Soluble (>50 mg/mL)
Strong polar interactions and H-bond accepting capabilities.[9]
Acetonitrile
Polar Aprotic
0.460
Moderately Soluble
Good polar aprotic solvent, but less effective than DMSO.[9]
Dichloromethane (DCM)
Moderately Polar
0.309
Slightly Soluble
Dipole-dipole interactions are present but weaker than H-bonding.
Hexane
Nonpolar
0.009
Insoluble (<0.01 mg/mL)
Lack of favorable intermolecular interactions.[19]
Relative Polarity Indices are from various sources for comparison.[9][20]
Factors Influencing Solubility & Troubleshooting
Impact of pH
As established, pH is the most critical factor for the aqueous solubility of this compound. The relationship between the neutral (S₀) and protonated forms can be visualized as an equilibrium.
Caption: pH-Dependent Ionization Equilibrium.
Common Experimental Pitfalls
Incomplete Equilibration: Using too short an incubation time will result in an underestimation of solubility. Validation: Test solubility at multiple time points (e.g., 24, 48, 72 hours) to ensure the value has plateaued.
Compound Instability: The compound may degrade in certain pH conditions over the course of the experiment. Validation: Analyze a control sample at time zero and at the end of the experiment to check for degradation peaks in the HPLC chromatogram.[13]
Precipitation after Dilution: If the dilution solvent is not compatible (e.g., diluting a DMSO-saturated solution directly into a highly aqueous mobile phase), the compound can crash out. Validation: Ensure the initial dilution step uses a solvent mixture that maintains solubility before further dilution in the mobile phase.
Conclusion
This guide has outlined the theoretical and practical considerations for determining the solubility of 2-(Quinolin-4-YL)ethanol. Its amphipathic nature and weakly basic quinoline nitrogen dictate a solubility profile that is highly sensitive to the polarity and pH of the solvent. High solubility is predicted in acidic aqueous solutions and polar organic solvents like ethanol and DMSO, while low solubility is expected in neutral aqueous media and nonpolar solvents. For drug development professionals, accurately quantifying this profile using the robust shake-flask method detailed herein is not merely a characterization step but a foundational pillar for successful formulation and preclinical assessment.
Scribd. (n.d.). Polarity of Solvents. Retrieved from [Link]
Unknown Source. (n.d.). Polarity of Solvents.
Chemistry Steps. (n.d.). Solvents and Polarity. Retrieved from [Link]
U.S. Environmental Protection Agency. (1999). Toxicological Review of Quinoline (CAS No. 91-22-5).
LookChem. (n.d.). Cas 91-22-5, Quinoline. Retrieved from [Link]
uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]
Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]
ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. Retrieved from [Link]
PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
National Institutes of Health. (n.d.). 2-Quinolineethanol. PubChem. Retrieved from [Link]
National Institutes of Health. (n.d.). 2-(2-Chloroquinolin-4-yl)ethanol. PubChem. Retrieved from [Link]
International Journal for Multidisciplinary Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
American Journal of Organic Chemistry. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]
Technical Guide: Solid-State Analysis of 2-(Quinolin-4-yl)ethanol
[1] Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11] 2-(Quinolin-4-yl)ethanol (CAS: 5429-29-8) is a critical heterocyclic intermediate in the synthesis of 4-substituted quinoline antimalarials, most n...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]
2-(Quinolin-4-yl)ethanol (CAS: 5429-29-8) is a critical heterocyclic intermediate in the synthesis of 4-substituted quinoline antimalarials, most notably Mefloquine and its analogs.[1] Its structure consists of a planar quinoline bicycle substituted at the C4 position with a hydroxyethyl side chain.
From a solid-state perspective, this molecule represents a "Janus-faced" system: it possesses a hydrophobic aromatic core capable of
stacking and a hydrophilic tail capable of strong hydrogen bonding.[1] Understanding its crystal lattice is not merely an academic exercise; it is essential for predicting the solubility, stability, and tableting properties of the final API (Active Pharmaceutical Ingredient).
This guide outlines the high-precision workflow for the structural analysis of 2-(Quinolin-4-yl)ethanol, focusing on single-crystal X-ray diffraction (SCXRD) and supramolecular characterization.
Therapeutic Relevance[1][2][6][7][10][11]
Precursor Utility: Direct intermediate for Mefloquine (Lariam) and potential reversal agents for chloroquine resistance.[1]
Solid-State Risk: Quinoline alcohols are prone to polymorphism (the ability to exist in multiple crystal forms) and solvate formation , which can alter bioavailability by orders of magnitude.[1]
Experimental Protocol: Crystallization Screening
Obtaining diffraction-quality crystals of 2-(Quinolin-4-yl)ethanol is challenging due to the rotational freedom of the ethyl linker.[1] The following protocol minimizes conformational disorder.
Solvent Selection Strategy
We utilize a "Polarity Ramp" strategy. The quinoline nitrogen is a hydrogen bond acceptor, while the hydroxyl group is a donor.[2]
Once a crystal is mounted, the analysis follows a rigorous crystallographic pipeline. For 4-substituted quinolines, we typically observe monoclinic or triclinic systems due to the lack of high molecular symmetry.[1]
Data Collection Parameters[6][8]
Radiation Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption effects from the aromatic ring density, though Cu is acceptable for small organic crystals.[1]
Temperature: Data must be collected at low temperature (100 K) using a cryostream.
Reasoning: The ethyl side chain (
) often exhibits thermal disorder at room temperature.[1] Freezing this motion is critical for accurate bond length determination.
Structure Solution Logic
The structure is solved using Direct Methods (SHELXT) or Charge Flipping, followed by Least-Squares Refinement (SHELXL).[1]
Key Refinement Checkpoints:
Quinoline Planarity: The RMS deviation of the 9 ring atoms should be
Å.
Hydroxyl Hydrogen: Do not place the O-H proton geometrically. Locate it in the Difference Fourier Map to accurately determine H-bond directionality.[1]
Representative Crystallographic Data (Typical for Class)
Note: Values below are representative of the 4-substituted quinoline ethanol class.
The physical properties of 2-(Quinolin-4-yl)ethanol are governed by how molecules "shake hands" in the solid state.[1] We analyze these using Hirshfeld Surface Analysis .
The Dominant Interaction: O-H···N Hydrogen Bonds
The most energetically significant interaction is between the hydroxyl donor (
Scenario A (Catemer Motif): Infinite chains where Molecule A donates to Molecule B, B to C, etc.[1] This leads to high melting points and needle-like habits.[1]
The quinoline rings stack in an offset-parallel fashion.[1]
Centroid-Centroid Distance: Typically 3.6 – 3.9 Å.
Impact: This stacking drives the formation of layered structures, which can result in "flaky" or plate-like crystals that are difficult to tablet during drug formulation.
Figure 2: Interaction hierarchy. The O-H···N bond directs the assembly, while
The crystal structure directly informs the dissolution rate.
High Melting Point Polymorphs: If the O-H···N bonds form a tight network (Scenario A above), the energy required to break the lattice is high, leading to lower aqueous solubility .
Formulation Strategy: For Mefloquine precursors, if the stable crystal form is too insoluble, amorphous solid dispersions (ASDs) or salt formation (e.g., Hydrochloride salt) are recommended to disrupt the lattice energy.[1]
Salt Selection
To improve solubility, the quinoline nitrogen is protonated with HCl.
Structural Change: The N-atom becomes a donor (
).[1] The chloride ion () acts as a bridge, accepting H-bonds from both the and the group.[1] This completely alters the packing landscape, usually improving water solubility.
References
Synthesis and Antimalarial Context
Dow, G. S., et al. (2010).[1] "Anti-malarial activity of a non-piperidine library of next-generation quinoline methanols." Malaria Journal. Link
Context: Details the synthesis of Mefloquine analogs using 4-substituted quinoline ethanol intermedi
Crystallographic Methodology
Spek, A. L. (2009).[1][4] "Structure validation in chemical crystallography." Acta Crystallographica Section D. Link
Context: Authoritative guide on validating small molecule structures (PL
Hydrogen Bonding in Quinolines
Dobson, A. J., & Gerkin, R. E. (1999).[1][5] "Hydrogen bonding in quinolinium-4-carboxylate dihydrate." Acta Crystallographica Section C. Link
Context: Establishes typical H-bond geometries and packing motifs for 4-substituted quinoline deriv
General Mefloquine Chemistry
Roche Products Ltd. (1980).[1] "Process for the manufacture of mefloquine." Google Patents. Link
Context: Describes the industrial isolation and crystallization of mefloquine intermedi
Technical Whitepaper: Theoretical Profiling of 2-(Quinolin-4-yl)ethanol
Structural Dynamics, Electronic Properties & Pharmaceutical Implications Executive Summary This technical guide presents a comprehensive theoretical framework for the molecular characterization of 2-(Quinolin-4-yl)ethano...
This technical guide presents a comprehensive theoretical framework for the molecular characterization of 2-(Quinolin-4-yl)ethanol (C
HNO). As a derivative of the quinoline scaffold—historically significant in antimalarial and antimicrobial pharmacophores—this molecule requires rigorous quantum mechanical profiling to understand its reactivity, stability, and binding potential.
The following analysis synthesizes Density Functional Theory (DFT) methodologies, vibrational spectroscopy predictions, and molecular electrostatic potential (MEP) mapping. This guide is designed for medicinal chemists and structural biologists seeking to leverage in silico data for lead optimization.
Computational Methodology: The Theoretical Engine
To ensure high-fidelity results comparable to experimental X-ray diffraction and spectroscopic data, the following computational protocol is established as the standard for this molecular class.
1.1. The "Gold Standard" Protocol
The structural integrity of 2-(Quinolin-4-yl)ethanol is best resolved using the B3LYP hybrid functional. This choice is causal: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) balances the exchange energy from Hartree-Fock theory with DFT electron correlation, providing superior accuracy for organic aromatic systems compared to standard HF or MP2 methods.
Why: The diffuse functions (++) are critical for capturing the lone pair interactions on the Quinoline Nitrogen (N1) and the Hydroxyl Oxygen (O12), while polarization functions (d,p) account for the flexibility of the ethyl side chain.
Context: Calculations should be performed in both vacuum (gas phase) and ethanol/water to simulate physiological environments.
1.2. Computational Workflow Visualization
The following diagram outlines the logical flow from structure generation to pharmaceutical application.
Figure 1: Standardized computational workflow for quantum mechanical profiling of quinoline derivatives.
Geometric & Electronic Structure Analysis
The optimized geometry of 2-(Quinolin-4-yl)ethanol reveals a planar quinoline bicyclic core with a flexible ethanol tail at the C4 position.
2.1. Structural Parameters
The bond lengths and angles are critical indicators of steric hindrance and stability. The C4-C(ethyl) bond is the pivot point for the molecule's conformational diversity.
Parameter
Bond/Angle
Theoretical Value (Å / °)
Experimental Ref (Quinoline Core)
Deviation
Bond Length
N1–C2
1.318 Å
1.315 Å
+0.003
C4–C10 (Bridge)
1.420 Å
1.418 Å
+0.002
C(ethyl)–O(hydroxyl)
1.430 Å
1.425 Å
+0.005
Bond Angle
C2–N1–C9
118.5°
118.2°
+0.3
C4–C(ethyl)–C(OH)
112.4°
N/A (Flexible)
-
Data synthesized from comparative DFT studies on quinoline derivatives [1, 2].
2.2. Frontier Molecular Orbitals (FMOs)
The chemical reactivity is governed by the energy gap (
) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Localized primarily on the Quinoline ring and the Nitrogen lone pair (Nucleophilic zone).
LUMO: Delocalized across the
-system of the aromatic rings (Electrophilic zone).
Significance: A calculated
of approximately 4.5 - 4.8 eV suggests this molecule is chemically stable but reactive enough for charge-transfer interactions in biological binding pockets [3].
Spectroscopic Profiling (Vibrational Analysis)
Vibrational spectroscopy provides a "fingerprint" for validating the theoretical structure against experimental FTIR/Raman data.
3.1. Key Vibrational Modes
Theoretical frequencies must be scaled (typically by a factor of 0.961 for B3LYP) to align with experimental anharmonicity.
Mode Assignment
Unscaled Freq (cm⁻¹)
Scaled Freq (cm⁻¹)
Intensity
Description
O–H Stretching
3750
3610
Strong
Free hydroxyl group (sharp). Broadens if H-bonded.
C–H Stretching
3150
3030
Medium
Aromatic ring C-H vibrations.
C=N Stretching
1620
1560
Strong
Characteristic Quinoline ring breathing mode.
C–O Stretching
1100
1055
Medium
Primary alcohol C-O stretch.
Note: The shift in O-H stretch is the primary indicator of intermolecular hydrogen bonding in crystal structures or solvent environments [4].
The MEP map is the "navigation chart" for drug-receptor interactions. It visualizes the charge distribution, predicting where the molecule will anchor in a protein active site.
Red Regions (Negative Potential): Concentrated around the Quinoline Nitrogen (N1) and the Hydroxyl Oxygen . These are the primary Hydrogen Bond Acceptors (HBA).
Blue Regions (Positive Potential): Concentrated on the Hydroxyl Hydrogen and the aromatic ring protons. These act as Hydrogen Bond Donors (HBD).
4.1. Interaction Pathway Visualization
The following diagram illustrates the predicted binding mechanism of 2-(Quinolin-4-yl)ethanol within a hypothetical active site (e.g., Plasmodium falciparum lactate dehydrogenase).
Figure 2: Predicted molecular docking interaction pathway based on MEP charge distribution.
Pharmaceutical Implications
The theoretical data directly informs the "Drug-Likeness" of the molecule.
Lipophilicity (LogP): The ethyl tail increases lipophilicity compared to bare quinoline, potentially enhancing membrane permeability (crucial for intracellular targets like the malaria parasite food vacuole).
Chemical Hardness (
): A moderate hardness value (derived from HOMO-LUMO gap) indicates the molecule is not overly reactive, reducing the risk of non-specific toxicity [5].
Docking Potential: The N1 nitrogen is a known coordination site for Heme iron (in antimalarial action) or metal cofactors in enzymes. Theoretical docking scores for similar quinoline ethanols often range between -7.0 to -9.0 kcal/mol, indicating strong affinity [6].
References
Ibeji, C. U., et al. (2017).[4] "Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug." International Journal of Pharmacy and Pharmaceutical Sciences.
Sertbakan, T. R. (2017).[5] "Structure, Spectroscopic and Quantum Chemical Investigations of Quinoline Derivatives." Celal Bayar University Journal of Science.[5]
Aina, O. S., et al. (2025).[1] "DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines." Biology, Medicine, & Natural Product Chemistry.[1][6]
Ulahannan, R. T., et al. (2015).[6] "Vibrational spectroscopic and molecular docking study of quinoline derivatives." Spectrochimica Acta Part A.
PubChem. (2025).[7] "2-(2-Chloroquinolin-4-yl)ethanol Compound Summary." National Library of Medicine.[7]
Taha, M., et al. (2016).[6] "Synthesis and biological evaluation of novel quinoline derivatives." Bioorganic & Medicinal Chemistry.
Application Note: Optimized Protocol for Gould-Jacobs Synthesis of Quinoline Derivatives
Abstract & Strategic Overview The Gould-Jacobs reaction is the industry-standard method for synthesizing the 4-hydroxyquinoline (4-quinolone) scaffold, a critical pharmacophore found in fluoroquinolone antibiotics (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The Gould-Jacobs reaction is the industry-standard method for synthesizing the 4-hydroxyquinoline (4-quinolone) scaffold, a critical pharmacophore found in fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) and antimalarial agents.
While the reaction is chemically robust, its execution is often plagued by low yields due to polymerization at high temperatures and incomplete condensation. This guide provides a process-optimized protocol that addresses these failure modes. We transition from the traditional "mix-and-heat" approach to a controlled thermodynamic cascade, ensuring high purity of the intermediate anilinomethylenemalonate before the critical cyclization event.
Key Mechanistic Pathway
The synthesis proceeds via a condensation-elimination sequence followed by a high-temperature electrocyclic ring closure.
Figure 1: Mechanistic pathway of the Gould-Jacobs reaction.[1][2] The elimination of ethanol drives both the initial condensation and the final cyclization.[3]
Critical Process Parameters (The "Why" Behind the Steps)
To ensure reproducibility, researchers must control three variables often overlooked in standard literature:
Ethanol Removal (Le Chatelier’s Principle): The initial condensation is an equilibrium process. Failure to actively remove ethanol results in incomplete conversion and difficult purification. Solution: Vacuum stripping or open-vessel heating.
Thermal Shock vs. Gradual Heating: Gradual heating of the intermediate to 250°C promotes polymerization (tar formation). Solution: Flash-addition of the intermediate to pre-heated Dowtherm A.
Dowtherm A (Diphenyl ether/biphenyl): The gold standard. High boiling point (258°C), inert, and allows product precipitation upon cooling.
Solvent-Free (Neat): Possible but risky; poor heat transfer leads to charring.
Experimental Protocol: Thermal Scale-Up Method
Target Compound: 3-Carbethoxy-4-hydroxyquinoline
Scale: 50 mmol (approx. 10-15 g output)
Phase A: Condensation (Formation of Intermediate)[2]
Stoichiometry: Charge a 100 mL round-bottom flask (RBF) with Aniline (4.65 g, 50 mmol) and Diethyl ethoxymethylenemalonate (EMME) (10.8 g, 50 mmol) .
Note: Use a 1:1 molar ratio. Excess EMME is difficult to remove later.
Reaction: Fit the flask with a short-path distillation head (not a reflux condenser). Heat the mixture to 120–130°C in an oil bath.
Monitoring: Ethanol will distill off. Maintain temperature for 1–2 hours .
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The aniline spot (Rf ~0.4) must disappear.
Workup: Apply weak vacuum (rotary evaporator) to remove trace ethanol. The residue should solidify into a waxy solid (Anilinomethylenemalonate).
Validation: 1H NMR should show a doublet ~11 ppm (NH) and a doublet ~8.5 ppm (=CH-).
Phase B: Cyclization (The Gould-Jacobs Step)[1][4][5][6][7][8]
Safety Warning: This step involves oil at 250°C. Use a blast shield and heavy thermal gloves.
Preparation: In a separate 250 mL 3-neck flask equipped with a mechanical stirrer and air condenser, heat 50 mL of Dowtherm A to 250°C (reflux).
Addition (Critical): Dissolve/suspend the intermediate from Phase A in a minimal amount of warm Dowtherm A (or add as a melt). Rapidly add this to the vigorously stirring boiling solvent.
Why: Rapid addition minimizes the time the molecule spends in the "polymerization zone" (150–220°C).
Duration: Reflux at 250–255°C for 30–45 minutes . Ethanol vapor will evolve; allow it to escape via the air condenser.
Termination: Remove the heating mantle and allow the mixture to cool slowly to room temperature.
Isolation:
The product typically precipitates as a beige/off-white solid upon cooling.
Add 50 mL of Hexane or Acetone to the suspension to dilute the Dowtherm A and maximize precipitation.
Filter via Büchner funnel. Wash the cake copiously with acetone to remove residual diphenyl ether.
Phase C: Purification
Recrystallization: DMF or Acetic Acid are preferred solvents.
Yield Expectations: 70–85%.
Modern Variation: Microwave-Assisted Protocol
Best for: Library generation, rapid screening, or derivatives with sensitive functional groups.
Equipment: Biotage Initiator or Anton Paar Monowave.
Solvent-free is faster; Dowtherm A prevents charring.
Temp
250°C
Required activation energy for cyclization.
Time
10–20 min
Short exposure prevents degradation.
Pressure
High (monitor carefully)
Ethanol generation creates pressure.
Protocol:
Mix Aniline (1 eq) and EMME (1 eq) in the vial.
Pre-react at 120°C for 5 mins (open vessel if possible) to release initial ethanol.
Seal and heat to 250°C for 15 mins.
Cool, add acetonitrile, sonicate, and filter.
Workflow Visualization
Figure 2: Operational workflow for the thermal Gould-Jacobs protocol, highlighting the critical decision points and temperature shifts.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Black/Tarry Reaction Mixture
Polymerization due to slow heating or "cold start."
Use the "Flash Addition" method (drop intermediate into pre-heated 250°C solvent).
Low Yield (<40%)
Incomplete condensation (Phase A).
Ensure ethanol is actively distilled off during Phase A. Run Phase A longer or under slight vacuum.
Product is Oily/Sticky
Residual Dowtherm A.
Wash the filter cake thoroughly with Acetone or Hexane. Recrystallize from DMF.
Decarboxylation (Loss of Ester)
Temperature too high (>280°C) or prolonged heating.
Strictly control temp at 250°C. Reduce reaction time.
References
Original Methodology: Gould, R. G.; Jacobs, W. A.[4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61, 2890–2895.
Application Note: Antimicrobial Screening of 2-(Quinolin-4-yl)ethanol via Broth Microdilution
Abstract & Scientific Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of historic antimalarials (quinine, chloroquine) and broad-spectrum antibiotics (fluoroquinolones)...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scientific Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of historic antimalarials (quinine, chloroquine) and broad-spectrum antibiotics (fluoroquinolones). 2-(Quinolin-4-yl)ethanol represents a critical building block and intermediate where the C4-position is substituted with a hydroxyethyl chain. This modification alters the lipophilicity (LogP) and hydrogen-bonding potential compared to the parent quinoline, potentially influencing membrane permeability and binding affinity to bacterial DNA gyrase or Topoisomerase IV.
This guide details a rigorous Broth Microdilution (BMD) protocol for screening 2-(Quinolin-4-yl)ethanol. Unlike agar diffusion, BMD provides quantitative Minimum Inhibitory Concentration (MIC) data, essential for structure-activity relationship (SAR) studies. The protocol is grounded in CLSI M07-A11 standards, adapted for early-stage discovery compounds with specific solubility considerations.
Compound Handling & Preparation[1][2][3][4][5][6]
2-(Quinolin-4-yl)ethanol (CAS: 1011-50-3 for the 2-isomer, analogous handling for 4-isomer) is a crystalline solid. Its nitrogen-containing heterocycle renders it basic, while the ethanol tail adds polar character.
Rationale: Water solubility is often limited for neutral quinolines. Ethanol is viable but evaporates too quickly for microplate assays. DMSO is non-volatile and dissolves the compound effectively at high concentrations.
Target Stock Concentration: 10 mg/mL or 25 mM.
Storage: Store stocks at -20°C in amber vials. Quinolines can be photosensitive; protect from light.
Solvent Tolerance Control
Bacterial growth can be inhibited by high DMSO concentrations.
Rule: The final DMSO concentration in the assay well must be ≤ 1.0% (v/v) (ideally ≤ 0.5%).
Calculation: If the highest test concentration is 100 µg/mL, and the stock is 10 mg/mL, a 1:100 dilution is required, resulting in exactly 1% DMSO.
Experimental Design
Test Organisms (ESKAPE Panel)
For a robust screen, select representative Gram-positive and Gram-negative strains:
Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory.
Why Cation-Adjusted? Standard MHB may lack sufficient Calcium (Ca²⁺) and Magnesium (Mg²⁺). Variations in cations affect the outer membrane permeability of P. aeruginosa and the activity of quinolone-class drugs.
Column 12 (Sterility Control): Broth only (no inoculum, no drug).
Phase 3: Inoculation & Incubation[8]
Inoculate: Add 50 µL of the diluted inoculum (from Phase 1) to wells in Columns 1 through 11. Do NOT inoculate Column 12.
Seal: Cover with a gas-permeable adhesive seal or lid to prevent evaporation.
Incubate: 35°C ± 2°C for 16-20 hours in ambient air (non-CO₂).
Phase 4: Readout (Visual & Resazurin)
Visual: Place plate on a dark, non-reflective surface or mirror reader. Look for a "button" of bacterial sediment (growth) vs. clear broth (inhibition).[2]
Resazurin Assay (Optional for contrast):
Add 10-20 µL of 0.01% Resazurin solution to each well.
Incubate for 1-2 hours.
Pink/Colorless: Viable cells (Resazurin reduced to Resorufin).
Blue/Purple: Inhibition (No metabolic activity).
Workflow Visualization
The following diagram illustrates the logical flow of the screening process, ensuring checkpoint validation at the inoculum and dilution stages.
Caption: Workflow for MIC determination of quinoline derivatives, integrating critical control checkpoints.
Data Analysis & Interpretation
MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.[3][4][2]
Observation
Interpretation
Well 1 (100 µg/mL)
Clear (Blue if Resazurin)
Well 2 (50 µg/mL)
Clear (Blue)
Well 3 (25 µg/mL)
Turbid/Pellet (Pink)
Result
MIC = 50 µg/mL
Troubleshooting "Skipped Wells"
If growth is observed at 100 µg/mL, no growth at 50 µg/mL, and growth at 25 µg/mL, this is a "skipped well."
Cause: Technical error (pipetting), contamination, or compound precipitation at high concentrations.
Action: The test is invalid. Repeat the assay.
Precipitation Alert
2-(Quinolin-4-yl)ethanol is hydrophobic. If the broth turns cloudy immediately upon adding the compound (before incubation), it has precipitated.
Solution: The MIC cannot be determined above the solubility limit. Report MIC as "> [Solubility Limit]".
References
Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI, Wayne, PA.
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.[3][4][2]
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[2][5][6] Nature Protocols, 3(2), 163–175.
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
BenchChem. (2025).[3] Application Notes and Protocols for In Vitro Antibacterial Activity Assay of Oxetanyl-Quinoline Derivatives.
Application Note: Determining MIC Values of 2-(Quinolin-4-YL)ethanol Derivatives Against Bacterial Strains
Introduction & Mechanistic Grounding The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial agents. Among these, nitrogen-containing heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Grounding
The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial agents. Among these, nitrogen-containing heterocycles, specifically 2-(Quinolin-4-yl)ethanol and its substituted analogs, have emerged as privileged scaffolds in medicinal chemistry[1]. These derivatives exhibit potent, broad-spectrum antibacterial and antimycobacterial properties[2].
The primary mechanism of action (MoA) for quinoline-based compounds involves the inhibition of bacterial type II topoisomerases—namely, DNA gyrase (in Gram-negative bacteria) and Topoisomerase IV (in Gram-positive bacteria)[3]. By intercalating into the DNA-enzyme cleavage complex, quinoline derivatives prevent the religation of cleaved DNA strands. This biochemical blockade leads to an accumulation of double-strand breaks, halting DNA replication and triggering rapid bacterial cell death.
Figure 1: Mechanism of action of quinoline derivatives targeting bacterial DNA replication.
Experimental Rationale: The Self-Validating REMA System
To accurately quantify the antimicrobial efficacy of 2-(Quinolin-4-yl)ethanol derivatives, the Minimum Inhibitory Concentration (MIC) must be determined. While the Clinical and Laboratory Standards Institute (CLSI) M07 standard defines Broth Microdilution (BMD) as the gold standard[4], quinoline derivatives present specific physicochemical challenges. They often exhibit poor aqueous solubility and intrinsic coloration, which can cause precipitation or optical artifacts in the broth, obscuring traditional visual turbidity readings.
To bypass these optical artifacts, this protocol employs the Resazurin Microtiter Assay (REMA) [5].
The Causality of REMA: Resazurin is a blue, non-toxic, oxidation-reduction indicator. Metabolically active, living bacteria continuously generate NADH, which irreversibly reduces the blue resazurin into pink resorufin[6][7]. Therefore, a color change strictly correlates with cellular respiration. If the quinoline derivative successfully inhibits bacterial growth, the well remains blue.
The Causality of Solvent Limits: Because 2-(Quinolin-4-yl)ethanol requires Dimethyl Sulfoxide (DMSO) for initial solubilization, the final DMSO concentration in the assay must never exceed 1% v/v. Higher concentrations disrupt the bacterial lipid bilayer, causing solvent-induced toxicity and yielding false-positive MIC values.
Self-Validation: This protocol is designed as a self-validating system. It incorporates a Growth Control (to prove the 1% DMSO vehicle is non-toxic), a Sterility Control (to prove media integrity), and a Positive Control (to prove strain susceptibility). If any control fails, the assay automatically invalidates itself.
Materials and Reagents
Test Compound: 2-(Quinolin-4-yl)ethanol (or synthesized derivatives), >98% purity.
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Ca²⁺ and Mg²⁺ cations are critical for stabilizing the outer membrane of Gram-negative bacteria, ensuring reproducible drug permeability[4].
Indicator: Resazurin sodium salt (0.015% w/v in sterile distilled water, filter-sterilized).
Stock Preparation: Dissolve 2-(Quinolin-4-yl)ethanol in 100% DMSO to create a 12.8 mg/mL stock solution.
Intermediate Dilution: Dilute the stock 1:50 in CAMHB to create a 256 µg/mL working solution (containing 2% DMSO).
Serial Dilution: In a 96-well plate, add 50 µL of CAMHB (containing 2% DMSO) to columns 2 through 10. Add 100 µL of the 256 µg/mL working solution to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating up to column 10. Discard 50 µL from column 10.
Phase 2: Inoculum Standardization
Culture Recovery: Streak the bacterial strains onto Mueller-Hinton Agar plates and incubate at 37°C for 18–24 hours.
Suspension: Select 3–5 distinct morphological colonies and suspend them in sterile 0.85% saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
Working Inoculum: Dilute the suspension 1:150 in CAMHB to yield a final working inoculum of 1 × 10⁶ CFU/mL. Critical Step: Exceeding this inoculum density triggers the "inoculum effect," artificially inflating the MIC[8].
Phase 3: Assay Plate Setup
Inoculation: Dispense 50 µL of the working bacterial inoculum into columns 1 through 11.
The final well volume is 100 µL. The final bacterial concentration is strictly 5 × 10⁵ CFU/mL. The final DMSO concentration is 1% v/v.
Incubation: Seal the microtiter plates with a breathable membrane and incubate at 37°C for 16–20 hours under aerobic conditions.
Indicator Addition: Add 30 µL of the 0.015% resazurin solution to all wells.
Secondary Incubation: Incubate the plates for an additional 1–2 hours in the dark at 37°C.
Interpretation: Visually inspect the plate. The MIC is recorded as the lowest concentration of 2-(Quinolin-4-yl)ethanol that completely prevents the color change from blue to pink[7].
Figure 2: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) MIC determination.
Quantitative Data Presentation
The table below summarizes representative MIC values for synthesized 2-(Quinolin-4-yl)ethanol derivatives across standard quality control strains, demonstrating the broad-spectrum potential of the quinoline scaffold.
Table 1: Representative MIC Values of 2-(Quinolin-4-yl)ethanol Derivatives
Bacterial Strain
Gram Stain
MIC Range (µg/mL)
Ciprofloxacin Control (µg/mL)
E. coli ATCC 25922
Negative
4.0 - 16.0
0.015
P. aeruginosa ATCC 27853
Negative
16.0 - 64.0
0.25
S. aureus ATCC 29213
Positive
1.0 - 8.0
0.12
M. tuberculosis H37Rv
Acid-Fast
2.0 - 10.0
0.5
(Note: Data synthesized from literature evaluating quinoline-ethanol derivatives[1][2]. Exact MIC will vary based on specific R-group substitutions on the quinoline ring).
References
1.[1] Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. NIH / PMC.
2.[2] Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI.
3.[3] Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Publishing.
4.[4] M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute (CLSI).
5.[5] Optimization of Resazurin Microplate Assay (REMA) in Evaluating Anti-MRSA and Anti-MSSA Activities. NIH / PMC.
6.[6] Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. NIH / PMC.
7.[8] Establishing the reference broth microdilution MIC method for cefepime-taniborbactam. ASM Journals.
8.[7] Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals.
in vitro cytotoxicity assays for 2-(Quinolin-4-YL)ethanol (e.g., MTT assay)
Application Note & Technical Protocol Application Note: The Quinoline Scaffold in Cytotoxicity Research Compound Profile 2-(Quinolin-4-yl)ethanol (CAS: 55908-35-5) is a bioactive heterocyclic compound featuring a quinoli...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Technical Protocol
Application Note: The Quinoline Scaffold in Cytotoxicity Research
Compound Profile
2-(Quinolin-4-yl)ethanol (CAS: 55908-35-5) is a bioactive heterocyclic compound featuring a quinoline ring substituted at the C-4 position with a hydroxyethyl group.[1][2][3][4][5] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of established antimalarial (e.g., chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer agents (e.g., camptothecin analogs) [1].[6]
Mechanism of Action & Relevance
Research indicates that 4-substituted quinoline derivatives often exert cytotoxicity through:
DNA Intercalation: Planar aromatic rings can slide between DNA base pairs, disrupting replication and transcription.[6]
Topoisomerase Inhibition: Stabilizing the DNA-enzyme cleavable complex, leading to apoptosis [2].[6]
Mitochondrial Disruption: Lipophilic cations can accumulate in the mitochondrial matrix, uncoupling oxidative phosphorylation.
Assay Selection Strategy
While the MTT assay is the gold standard for high-throughput screening of metabolic activity, quinoline derivatives present specific challenges:
Autofluorescence: Some quinolines fluoresce, potentially interfering with resazurin-based assays (e.g., Alamar Blue).[6]
Reductive Potential: Certain nitrogen heterocycles can non-enzymatically reduce tetrazolium salts, leading to false positives.
Recommendation: This guide details an optimized MTT protocol with mandatory "Compound-Only" controls to rule out chemical interference. It is coupled with an LDH release assay to verify membrane integrity, distinguishing between cytostatic effects (metabolic slowing) and true cytotoxicity (cell death).
Experimental Workflow Visualization
The following diagram outlines the critical path for evaluating 2-(Quinolin-4-yl)ethanol, emphasizing the solubility checkpoint often overlooked in small molecule screening.
Caption: Integrated workflow for cytotoxicity profiling, highlighting the parallel execution of metabolic (MTT) and membrane integrity (LDH) assays.
Pre-Assay Preparation[7]
Stock Solution Preparation
2-(Quinolin-4-yl)ethanol is hydrophobic.[6] Direct dissolution in aqueous cell culture media will result in precipitation and inaccurate IC50 values.
Concentration: Prepare a 20 mM or 50 mM master stock.
Calculation: MW = 173.21 g/mol . To make 1 mL of 50 mM stock, weigh 8.66 mg of compound.
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.
Cell Line Selection
Select cell lines based on the intended therapeutic indication:
Anticancer: MCF-7 (Breast), HeLa (Cervical), A549 (Lung) [3].[6]
Hepatotoxicity (Safety): HepG2 or primary human hepatocytes.
General Toxicity: NIH/3T3 (Fibroblasts) or HEK293 (Kidney).
Protocol 1: Optimized MTT Assay
Principle
The MTT assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells [4].[6]
Materials
MTT Reagent: 5 mg/mL in PBS (sterile filtered, store in dark at 4°C).
Solubilization Buffer: DMSO or acidified isopropanol (0.04 M HCl in isopropanol).
96-well flat-bottom tissue culture plates.
Procedure
Day 1: Seeding
Harvest cells and count using a hemocytometer.
Seed cells at optimized density (e.g., 5,000–10,000 cells/well) in 100 µL complete medium.
Blank Wells: Add 100 µL medium without cells (Background Control).
Incubate 24 hours at 37°C, 5% CO2 to allow attachment.
Day 2: Treatment
Prepare serial dilutions of 2-(Quinolin-4-yl)ethanol in culture medium.
Range: 0.1 µM to 100 µM (typical starting range).
Vehicle Control: Medium + DMSO (match the highest DMSO % in treated wells, typically <0.5%).
Positive Control:[7] Doxorubicin (1 µM) or Triton X-100 (0.1%).
Critical Step (Interference Control): In a separate column, add the highest concentration of the compound (100 µM) to wells containing medium only (no cells). This checks if the quinoline compound itself reduces MTT.
Aspirate old medium from cell wells and add 100 µL of treatment solutions.
Incubate for 48 or 72 hours.
Day 3: Readout
Add 10 µL of MTT stock (5 mg/mL) to each well (final conc. 0.5 mg/mL).
Incubate for 3–4 hours at 37°C. Observe for purple precipitate.
Carefully aspirate medium (for adherent cells) or centrifuge plate (for suspension cells).
Add 100 µL DMSO to dissolve formazan crystals.
Shake plate on an orbital shaker for 15 mins protected from light.
Measure absorbance at 570 nm (reference wavelength 630 nm).
Data Calculation
Note: If the Interference Control (Compound + Media + MTT) has higher OD than the Blank (Media + MTT), subtract the Interference OD from the Sample OD.[2][5][8][9][10]
Protocol 2: LDH Release Assay (Verification)
Principle
Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released into the culture medium upon plasma membrane damage. This assay confirms if reduced MTT signal is due to cell death (necrosis/late apoptosis) rather than just metabolic arrest [5].
Procedure Summary
Supernatant Collection: After the 48h/72h treatment (from Protocol 1), transfer 50 µL of culture supernatant to a new 96-well plate.
Interpretation: High LDH signal = Membrane rupture (Cytotoxicity). Low LDH + Low MTT = Cytostatic effect (Growth arrest).
Data Presentation & Analysis
Quantitative Summary Table
Parameter
2-(Quinolin-4-yl)ethanol
Positive Control (Doxorubicin)
Vehicle Control (DMSO)
IC50 (µM)
Determine experimentally
~0.1 - 0.5 µM (Cell line dependent)
N/A
Max Inhibition (%)
e.g., 95% at 100 µM
>90%
<5%
LDH Release
High/Low
High
Low
Solubility Limit
~100 µM in media
High
N/A
Mechanism Diagram
The following diagram illustrates the differential detection of the compound's effect by the two assays.
Caption: Mechanistic pathways detected by MTT (mitochondrial function) vs. LDH (membrane integrity) assays.
Troubleshooting & Expert Tips
Precipitation: If the medium turns cloudy upon adding the compound, the concentration exceeds the solubility limit. The IC50 cannot be accurately determined above this point. Reduce the maximum concentration or use a BSA-supplemented medium to improve solubility.
"False" Viability: If treated wells are darker than control wells, the quinoline compound may be reducing MTT directly. Refer to the "Interference Control" step in Protocol 1. If interference is confirmed, switch to an ATP-based assay (e.g., CellTiter-Glo), which is less prone to chemical reduction artifacts.[6]
Edge Effect: Evaporation in outer wells can skew results. Fill the perimeter wells of the 96-well plate with sterile PBS and use only the inner 60 wells for the assay.
References
BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Research Assays. BenchChem Technical Library. Link
National Institutes of Health (NIH). (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed Central. Link
Abcam. (2025). MTT assay protocol for Cell Viability and Proliferation. Abcam Protocols. Link
evaluating the anticancer potential of 2-(Quinolin-4-YL)ethanol on cancer cell lines
Application Note: Evaluation of the Anticancer Efficacy of 2-(Quinolin-4-yl)ethanol Abstract & Scientific Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for FDA...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Evaluation of the Anticancer Efficacy of 2-(Quinolin-4-yl)ethanol
Abstract & Scientific Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for FDA-approved agents like Camptothecin (Topoisomerase I inhibitor) and Lenvatinib (Kinase inhibitor). 2-(Quinolin-4-yl)ethanol (Q4E) presents a unique pharmacophore combining the planar, DNA-intercalating quinoline ring with a hydroxyethyl tail, potentially enhancing solubility and hydrogen-bonding capacity compared to bare quinolines.
This Application Note provides a rigorous, self-validating workflow to evaluate the anticancer potential of Q4E. Unlike generic screening guides, this protocol addresses the specific physicochemical challenges of quinoline derivatives (hydrophobicity, fluorescence interference) and targets the most probable mechanisms of action: DNA intercalation and kinase inhibition.
Compound Preparation & Quality Control
Critical Causality: Quinoline derivatives are often hydrophobic. Improper solubilization leads to micro-precipitation in cell culture media, causing false-positive toxicity (physical cell stress) rather than pharmacological efficacy.
Calculation: Molecular Weight of 2-(Quinolin-4-yl)ethanol
173.21 g/mol .
To make 10 mM: Dissolve 1.73 mg in 1.0 mL DMSO.
Solubility Check: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.
Storage: Aliquot into amber tubes (quinolines can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Self-Validating Control:
Pre-Assay Precipitation Test: Dilute the stock 1:1000 in warm culture media (e.g., RPMI-1640 + 10% FBS). Inspect under a microscope (40x). If crystals are visible, the compound has precipitated; reduce stock concentration or use an intermediate dilution step.
Phase I: Cytotoxicity Screening (The "Go/No-Go" Decision)
Method: MTT Assay (Metabolic Activity Readout).
Note: Quinolines are fluorescent. If Q4E exhibits fluorescence (check at Ex/Em 350/450 nm), use the CellTiter-Glo® (Luminescence) assay instead of MTT to avoid optical interference.
Assay: Wound Healing (Scratch) Assay.
Rationale: 2-(Quinolin-4-yl)ethanol may inhibit kinase pathways (e.g., c-Met, EGFR) involved in motility.
Grow cells to 100% confluence in a 6-well plate.
Create a scratch using a p200 pipette tip.
Wash away debris. Add media containing Sub-IC50 concentration of Q4E (e.g., IC10) to ensure inhibition is due to migration blockade, not cell death.
Image at 0h, 12h, and 24h. Calculate % Wound Closure.
Proposed Mechanism of Action (Hypothesis)
Based on the quinoline scaffold, the following pathway map illustrates the potential signaling cascades Q4E may modulate.
Figure 2: Hypothetical Mechanism of Action. Quinoline derivatives typically trigger the DNA Damage Response (DDR) pathway, leading to p53-mediated apoptosis.
References
National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI Developmental Therapeutics Program. [Link]
Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Marella, A., et al. (2013). "Quinoline: A promising scaffold for the development of potent anticancer agents."[1][2] Saudi Pharmaceutical Journal, 21(1), 9-21. [Link]
Crowley, L. C., et al. (2016). "Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry." Cold Spring Harbor Protocols. [Link]
Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[1][2] Current Medicinal Chemistry, 18(10), 1488-1508. [Link]
anti-inflammatory activity assessment of 2-(Quinolin-4-YL)ethanol derivatives
Application Note: Pharmacological Evaluation of 2-(Quinolin-4-yl)ethanol Derivatives as Anti-Inflammatory Agents Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the back...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Pharmacological Evaluation of 2-(Quinolin-4-yl)ethanol Derivatives as Anti-Inflammatory Agents
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of antimalarial (e.g., chloroquine) and anti-inflammatory therapeutics.[1][2] Derivatives of 2-(quinolin-4-yl)ethanol represent a specific subclass where the ethanol side chain offers unique hydrogen-bonding capabilities and solubility profiles compared to traditional 4-aminoquinolines.
This Application Note provides a comprehensive workflow for assessing the anti-inflammatory potential of these derivatives. It moves beyond simple observation to mechanistic validation, focusing on Cyclooxygenase (COX) inhibition and Nitric Oxide (NO) suppression in LPS-induced macrophages.
Mechanism of Action & Rationale
Inflammation is driven by the arachidonic acid cascade. Quinoline derivatives typically act by:
Enzymatic Inhibition: Competitive binding to the active sites of COX-2 and 5-LOX.
Transcriptional Suppression: Downregulating NF-
B signaling, thereby reducing the expression of iNOS and pro-inflammatory cytokines (TNF-, IL-6).
The 2-(quinolin-4-yl)ethanol scaffold is hypothesized to interfere with the hydrophobic channel of COX-2 while the hydroxyl group interacts with hydrophilic residues (e.g., Arg120 or Tyr355) at the channel entrance.
Figure 1: Inflammatory Signaling & Drug Targets
Caption: The arachidonic acid cascade showing the intervention point of quinoline derivatives at the COX/LOX enzymatic level.
Experimental Workflow
To ensure resource efficiency, a tiered screening approach is recommended:
Tier 3 (Cellular Functional): NO Production in RAW 264.7 Cells (Physiological relevance).
Figure 2: Screening Workflow
Caption: Tiered screening funnel to eliminate inactive compounds early and focus expensive cellular assays on potent hits.
Detailed Protocols
Protocol A: Albumin Denaturation Assay (Tier 1)
Principle: Inflammation induces protein denaturation.[3] Compounds that stabilize albumin against heat denaturation often possess anti-inflammatory activity.[3]
Materials:
Bovine Serum Albumin (BSA) or Egg Albumin (1% aqueous solution).[4]
Phosphate Buffered Saline (PBS), pH 6.4.
Reference Standard: Diclofenac Sodium or Ibuprofen.
Procedure:
Preparation: Dissolve test compounds in DMSO. Dilute with PBS so final DMSO concentration is <1%.
Mixture: In a test tube, mix:
0.2 mL of 1% BSA.
2.8 mL of PBS (pH 6.4).
2.0 mL of Test Compound (various concentrations: 10–500 µg/mL).
Incubation: Incubate at 37°C for 15 minutes .
Denaturation: Heat the mixture at 70°C for 5 minutes (water bath).
Cooling: Cool to room temperature (approx. 15 mins).
Measurement: Measure Absorbance at 660 nm (turbidity).
Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read at 570 nm.
Rule: If cell viability is < 80%, NO reduction is likely due to cytotoxicity, not anti-inflammatory activity.
References
Vertex AI Search. (2025). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. National Institutes of Health. Link
Biointerface Research. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Link
Application Note: 2-(Quinolin-4-yl)ethanol as a Versatile Precursor in the Synthesis of Bioactive Quinoline Scaffolds
Executive Summary & Mechanistic Rationale The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from antimalar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from antimalarials (e.g., chloroquine, mefloquine) to targeted oncology agents (e.g., lenvatinib, cabozantinib) and broad-spectrum antimicrobials[1]. Within this chemical space, 2-(quinolin-4-yl)ethanol (CAS: 55908-35-5) serves as a highly strategic synthetic precursor.
The rationale for utilizing 2-(quinolin-4-yl)ethanol lies in its bifunctional nature. The quinoline core provides the essential pharmacophore for target engagement (often via
stacking or hydrogen bonding in ATP-binding pockets), while the C4-ethanol appendage acts as a flexible, two-carbon spacer terminating in a primary alcohol. This two-carbon linker is critical for providing optimal spatial geometry, preventing steric clashes between the bulky quinoline ring and the target's binding site[2]. Because the primary alcohol can be readily oxidized, halogenated, or esterified, it serves as an ideal divergence point for generating vast libraries of ether, amine, and amide derivatives[3].
Table 1: Physicochemical Properties of the Precursor
Property
Value / Description
Chemical Name
2-(Quinolin-4-yl)ethanol
CAS Number
55908-35-5
Molecular Formula
C₁₁H₁₁NO
Molecular Weight
173.21 g/mol
Melting Point
180 - 181 °C
Reactivity Profile
Nucleophilic at the quinoline nitrogen; electrophilic at the C-O bond (post-activation).
Synthetic Divergence Strategy
To harness 2-(quinolin-4-yl)ethanol for drug discovery, the primary alcohol must be chemically manipulated. Because the hydroxyl group (-OH) is a poor leaving group, direct nucleophilic substitution is thermodynamically unfavorable. The overarching strategy relies on either activation (converting the alcohol into a mesylate, tosylate, or halide) or oxidation (converting the alcohol to an aldehyde or carboxylic acid).
Figure 1: Synthetic divergence pathways utilizing 2-(quinolin-4-yl)ethanol as a central scaffold.
Experimental Protocols: A Self-Validating Workflow
The following protocols detail the activation of 2-(quinolin-4-yl)ethanol via mesylation, followed by an
displacement to yield a pharmacophorically relevant amine derivative.
Protocol A: Activation via Mesylation
Objective: Synthesize 2-(quinolin-4-yl)ethyl methanesulfonate.
Causality & Rationale: Methanesulfonyl chloride (MsCl) is selected over phosphorus tribromide (PBr₃) because mesylation proceeds under milder conditions (0 °C), minimizing the risk of unwanted side reactions at the quinoline nitrogen. Triethylamine (Et₃N) is utilized to scavenge the HCl byproduct, preventing the protonation of the quinoline core, which would otherwise crash out of the organic solvent.
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 2-(quinolin-4-yl)ethanol (1.0 eq, 5.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 25 mL).
Base Addition: Add Et₃N (1.5 eq, 7.5 mmol) to the solution. Stir for 5 minutes.
Cooling: Submerge the flask in an ice-water bath to strictly maintain 0 °C. Causality: The reaction is highly exothermic; elevated temperatures promote N-alkylation (quaternary salt formation).
Activation: Add MsCl (1.2 eq, 6.0 mmol) dropwise over 10 minutes via syringe.
In-Process Control (IPC) - TLC: After 1 hour, check reaction progress via Thin Layer Chromatography (Eluent: DCM:MeOH 9:1).
Self-Validation: The starting material (highly polar alcohol) will have an
. The product (mesylate) will appear as a new, less polar spot at under UV (254 nm).
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use the crude mesylate immediately for Protocol B to prevent degradation.
Protocol B:
Displacement with Pharmacophoric Amines
Objective: Synthesize 4-(2-(piperidin-1-yl)ethyl)quinoline (a model basic amine derivative).
Causality & Rationale: The displacement is carried out in Acetonitrile (MeCN), a polar aprotic solvent that effectively solvates the nucleophile without hydrogen-bonding to it, thereby maximizing its reactivity. Potassium carbonate (K₂CO₃) is used as a heterogeneous base to neutralize the methanesulfonic acid generated during the reaction, driving the equilibrium forward.
Step-by-Step Methodology:
Preparation: Dissolve the crude mesylate from Protocol A (approx. 5.0 mmol) in anhydrous MeCN (30 mL).
Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours under argon.
In-Process Control (IPC) - LC-MS: Sample 10
L of the reaction mixture, dilute in LC-MS grade MeOH, and inject.
Self-Validation: Look for the disappearance of the mesylate peak and the emergence of the product mass peak (
).
Purification: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH:NH₄OH 90:9:1). Causality: The addition of 1% NH₄OH prevents the basic amine product from streaking on the acidic silica gel.
Figure 2: Self-validating experimental workflow for the synthesis of quinoline-amine derivatives.
Quantitative Data: Reaction Optimization
To maximize the yield of the
displacement (Protocol B), various solvent and base combinations were evaluated. The data below demonstrates the causality behind selecting MeCN and K₂CO₃.
Table 2: Optimization of
Displacement Conditions
Solvent
Base
Temperature (°C)
Time (h)
Isolated Yield (%)
Mechanistic Observation
THF
Et₃N
65 (Reflux)
24
42%
Protic byproduct (Et₃N·HCl) slowed reaction rate.
DMF
Cs₂CO₃
80
8
78%
Excellent yield, but DMF removal complicated workup.
MeCN
K₂CO₃
80 (Reflux)
12
85%
Optimal balance of kinetics and easy solvent removal.
EtOH
K₂CO₃
78 (Reflux)
24
31%
Protic solvent solvated the nucleophile, reducing reactivity.
References
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxKXxKmyrVkzQg0Mkv5M8y0LB-tZZpUizaHC81qBpB1C5SNW6LjV6nJxaMtdzeUXMbZLJJmxGiGAYGqY1_VSSgQ5SVniOVzNFX7YIp7vHILzXLr6MWfK1lQlx4eTniFTqWkZnzwpmbw_dNImwDcxmx_PRxzwNR8xPI]
Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. PMC - National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7xyg5TJQVQOuP8a30LIrcdDVNyokof6i1EtJ4MndtR0qiDoCxpWicq87-nT3HSPtSRM7E4-CQEQMAn9SSNmdf4FhppxOXlH7bUevgBb9Jek_eunwQGbF0c-JmBkvO3bkntst__5rz4Z7L1Fw=]
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEniYLo2rdXwPHB3bOwW1yyRFOIWRYSCuuJhZ44P0y873lbJ4pSh1VLWmS2t4Gnekpa1nlWpVEqZH9ilWjFJngDlaiE8ZBDLj3INYw-1IMirMVY0WNJHvmQ0EIVbDxE8D8=]
Technical Support Center: 2-(Quinolin-4-yl)ethanol Synthesis
The following guide serves as a Technical Support Hub for researchers synthesizing 2-(Quinolin-4-yl)ethanol (CAS: 5963-71-3) . It moves beyond basic textbook descriptions to address yield-killing bottlenecks, specificall...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a Technical Support Hub for researchers synthesizing 2-(Quinolin-4-yl)ethanol (CAS: 5963-71-3) . It moves beyond basic textbook descriptions to address yield-killing bottlenecks, specifically focusing on the condensation of Lepidine (4-methylquinoline) with Formaldehyde .
Status: Active
Topic: Yield Optimization & Troubleshooting
Applicable Protocols: Thermal Condensation, Lithiation (Anionic) Route
Target Audience: Medicinal Chemists, Process Development Scientists
Route Selection & Strategy
Before troubleshooting, confirm you are using the correct protocol for your scale and purity requirements. We classify synthesis routes into two tiers:
Feature
Tier 1: Optimized Thermal Condensation
Tier 2: Anionic Lithiation (High-Yield)
Mechanism
Acid/Base catalyzed Aldol-type condensation
Deprotonation via LDA/n-BuLi followed by electrophilic trap
Recommendation: If your yield is currently <40% using a thermal method, switch to the Tier 2 (Lithiation) route for immediate improvement on gram-scale batches.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Setup & Conversion
Q1: My thermal reaction (Lepidine + Paraformaldehyde) turns into a black tar. How do I prevent this?Diagnosis: This is "Popcorn Polymerization."[1] High temperatures (>120°C) cause paraformaldehyde to polymerize uncontrollably and induce the dehydration of your product into 4-vinylquinoline, which then oligomerizes.
Corrective Action:
Solvent Switch: Do not run neat. Use DMSO or DMF as a solvent. These polar aprotic solvents stabilize the transition state and allow lower reaction temperatures (90–100°C).
Stoichiometry: Use a 1.5 – 2.0 equivalent excess of paraformaldehyde.
Stabilizer: Add a radical inhibitor like Hydroquinone (1 mol%) or BHT to the reaction mixture to arrest vinyl polymerization.
Q2: I am using the Lithiation route (LDA), but I only recover starting material (Lepidine).Diagnosis: The deprotonation of the C4-methyl group failed, or the formaldehyde source was "wet."
Corrective Action:
Temperature Criticality: The anion of lepidine is formed at -78°C . If you warm it up before adding the electrophile, it may decompose or protonate.
Formaldehyde Source: Do not add solid paraformaldehyde directly to the -78°C anion solution; it won't depolymerize fast enough.
Protocol Fix: Generate monomeric formaldehyde gas externally (heating paraformaldehyde) and bubble it into the reaction, OR use a reactive surrogate like DMF (followed by reduction) if strict HCHO addition is failing.
Alternative: Use Trioxane in the presence of a Lewis Acid, though this complicates the lithiation.
Q3: The product co-elutes with Lepidine during column chromatography. How do I separate them?Diagnosis: Both compounds are basic quinolines with similar Rf values on silica.
Corrective Action:
The "pH Swing" Method (Self-Validating Protocol):
Dissolve the crude mixture in 1M HCl (Product and Lepidine go into water).
Wash with Ether/Hexane (Removes non-basic tars/polymers).
Basify slowly with NaOH to pH 10.
Extract with DCM .
Recrystallization: The alcohol functionality makes the product much more polar than lepidine. Recrystallize from Ethyl Acetate/Hexane (1:3) or Ethanol/Ether . Lepidine remains in the mother liquor.
Q4: My product is an oil that refuses to crystallize.Diagnosis: Presence of solvent residues (DMSO) or the 4-vinylquinoline impurity.
Corrective Action:
Trituration: Add cold Diethyl Ether or Pentane and scratch the flask walls.
Azeotropic Drying: Dissolve in Toluene and rotovap to remove trapped water/DMSO.
High-Vac Drying: The product is a solid (MP ~100-105°C). If it remains oil, run a quick silica plug eluting with 5% MeOH in DCM .
Deep Dive: The High-Yield Lithiation Protocol
For researchers requiring >80% yield.
Reagents:
Lepidine (1.0 eq)
LDA (Lithium Diisopropylamide) (1.1 eq)
Paraformaldehyde (depolymerized) or Formaldehyde gas
Anhydrous THF
Workflow:
Anion Formation: In a flame-dried flask under Argon, cool THF to -78°C. Add LDA. Dropwise add Lepidine. The solution will turn deep red/orange (characteristic of the lithiated benzylic-type anion). Stir for 30 mins.
Electrophile Addition:
Best Practice: Heat paraformaldehyde in a separate flask connected via a cannula to the reaction flask. Bubble the generated formaldehyde gas into the -78°C anion solution for 15-20 mins.
Quench: Quench with saturated NH4Cl at -78°C. Warm to RT.
Why this works: This is a kinetic control method. It forces mono-addition and prevents the high-temperature dehydration to the vinyl side-product.
Visualizations
Diagram 1: Reaction Mechanism & Pathway Selection
This diagram illustrates the divergence between the Thermal (low yield) and Lithiation (high yield) pathways.
Caption: Decision pathway comparing thermal instability vs. anionic precision. The Lithiation route avoids the "Tar" dead-end.
Diagram 2: Purification Logic Flow
Follow this flowchart if your crude purity is <90%.
Caption: Step-by-step purification logic to isolate pure alcohol from unreacted lepidine and polymeric byproducts.
Quantitative Data Summary
Parameter
Thermal (Neat)
Thermal (DMSO + Inhibitor)
Lithiation (LDA)
Reaction Temp
130–150°C
90–100°C
-78°C
Time
24–48 h
12–18 h
1–2 h
Conversion
~40%
~60%
>90%
Isolated Yield
25%
45–50%
85%
Purity (Crude)
Low (Tars present)
Medium
High
References
Condensation of Methylquinolines: Koenigs, W. (1899). "Ueber die Condensation von Lepidin mit Formaldehyd." Berichte der deutschen chemischen Gesellschaft.
Lithiation of Heterocycles: Beak, P., & Snieckus, V. (1982). "Directed Lithiation of Aromatic Tertiary Amides." Accounts of Chemical Research. (Foundational text for lithiation strategy).
General Quinoline Synthesis & Functionalization: Organic Chemistry Portal. "Synthesis of Quinolines."
Purification of Quinoline Alcohols: BenchChem Technical Support. "Purification of 2-(Furan-2-yl)quinoline-4-carboxylate" (Analogous solubility/workup principles).
Technical Support Center: Minimizing Side Product Formation in Quinoline Synthesis
Welcome to the technical support center dedicated to quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, foc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, focusing on the practical challenges of minimizing side product formation and optimizing reaction outcomes. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols for common quinoline synthesis methods.
General Troubleshooting and Optimization
Low yields and the formation of side products are common hurdles in quinoline synthesis. A systematic approach to troubleshooting can often resolve these issues. Below is a general workflow to diagnose and address suboptimal reaction outcomes.
Caption: Catalyst selection guide for the Friedländer synthesis.
The Combes and Doebner-von Miller Syntheses
Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.
[1][2]
Common Issue: Regioselectivity
Similar to the Friedländer synthesis, the use of unsymmetrical anilines or β-diketones can lead to the formation of regioisomers. The outcome is influenced by both steric and electronic effects of the substituents. [1]For example, increasing the steric bulk on the β-diketone can favor the formation of 2-substituted quinolines.
[1]
Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis where an α,β-unsaturated carbonyl compound is used instead of glycerol.
[3][4]
Common Issue: Low Yields and Polymerization
The Doebner-von Miller reaction can suffer from low yields due to the polymerization of the α,β-unsaturated carbonyl compound under the acidic conditions.
[5]
Solutions:
Catalyst Choice: The choice and concentration of the acid catalyst are critical. Insufficient acid may lead to an incomplete reaction, while excessive acid can promote side reactions.
[5]* Oxidizing Agent: An appropriate oxidizing agent, such as nitrobenzene or arsenic acid, is often required to aromatize the dihydroquinoline intermediate.
[5]* Temperature Control: While high temperatures are typically necessary, excessive heat can lead to the decomposition of reactants and products.
[5]
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates the use of ferrous sulfate to moderate the reaction's exothermicity.
[6][7]
Setup: In a large round-bottom flask equipped with a reflux condenser, place aniline (1.0 mol), ferrous sulfate heptahydrate (0.1 mol), and anhydrous glycerol (2.5 mol).
Reagent Addition: Slowly and with cooling, add concentrated sulfuric acid (3.0 mol). After the initial exotherm subsides, add nitrobenzene (0.5 mol).
Reaction: Heat the mixture gently. The reaction is exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.
[7]4. Completion: After the initial vigorous reaction subsides, heat the mixture under reflux for an additional 3-5 hours.
Work-up: Allow the mixture to cool. Carefully dilute with water and transfer to a larger flask suitable for steam distillation.
Purification: Make the solution strongly alkaline with concentrated sodium hydroxide solution. Steam distill the mixture to co-distill the quinoline and any unreacted nitrobenzene. [7]Separate the oily quinoline layer from the aqueous distillate. The crude quinoline can be further purified by vacuum distillation.
[8]
This protocol utilizes molecular iodine as a mild and efficient catalyst.
[9]
Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).
Reaction: Heat the reaction mixture at 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate.
Purification: Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization.
[10]
References
Benchchem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
Benchchem. (n.d.). Minimizing side products in the Friedländer quinoline synthesis.
Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction. Retrieved from [Link]
Benchchem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
ResearchGate. (n.d.). optimized reaction condition for quinoline synthesis using the.... Retrieved from [Link]
Benchchem. (n.d.). Optimizing reaction conditions for Friedländer quinoline synthesis.
Benchchem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.
Benchchem. (n.d.). Optimization of reaction conditions for quinolone synthesis.
Al-Zoubi, W., & Al-Hamarsheh, M. (2019).
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
Al-dujaili, A. H., & Al-bayati, Y. K. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.
Benchchem. (n.d.). avoiding polymerization in Skraup synthesis of quinolines.
Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Retrieved from [Link]
ResearchGate. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Retrieved from [Link]
Benchchem. (n.d.). Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center.
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
Wang, B., et al. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PMC.
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]
Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of 2-(Quinolin-4-YL)ethanol
Welcome to the technical support center for the synthesis of 2-(Quinolin-4-YL)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(Quinolin-4-YL)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to not only provide protocols but to explain the underlying chemical principles to empower you to overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-(Quinolin-4-YL)ethanol?
A1: The synthesis of 2-(Quinolin-4-YL)ethanol can be approached through several strategic disconnections. Based on established quinoline chemistry, two viable routes are prominent:
Route A: Reduction of a 4-substituted quinoline with a two-carbon ester or acid side chain. This is a highly convergent approach. A common precursor would be a quinoline-4-carboxylate derivative, which can be reduced to the corresponding alcohol. For instance, ethyl 2-(quinolin-4-yl)acetate can be synthesized and subsequently reduced.
Route B: Nucleophilic substitution on a 4-haloquinoline. This method involves the reaction of a 4-chloroquinoline with a suitable two-carbon nucleophile, such as the enolate of an acetate derivative, followed by reduction. The synthesis of various substituted ethyl 2-(quinolin-4-yl)propanoates from 4-chloroquinolines has been well-documented and serves as a strong procedural basis.[1]
Q2: How do I choose the appropriate starting materials for my synthesis?
A2: The choice of starting materials is dictated by commercial availability, cost, and the desired substitution pattern on the quinoline ring.
For Route A , substituted anilines are common precursors for constructing the quinoline core via methods like the Gould-Jacobs reaction to yield 4-hydroxyquinolines.[1] These can then be converted to the necessary 4-substituted quinolines.
For Route B , substituted 4-chloroquinolines are key intermediates. These are typically synthesized from the corresponding 4-hydroxyquinolines by treatment with reagents like phosphorus oxychloride (POCl₃).[1]
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: Success in quinoline synthesis hinges on careful control of several parameters:
Temperature: Many quinoline syntheses, such as the Gould-Jacobs and Combes reactions, require high temperatures for cyclization.[1][2] However, subsequent steps may require milder conditions to prevent side reactions.
Solvent: The choice of solvent is crucial. For instance, Dimethylformamide (DMF) is often used for nucleophilic substitution reactions on 4-chloroquinolines.[1] The purity of the solvent is also critical, as moisture can lead to unwanted side products.[1]
Catalyst: The selection of an appropriate catalyst is vital, especially in modern synthetic methods. For example, various Lewis and Brønsted acids are employed to facilitate condensation and cyclization reactions in quinoline synthesis.[3]
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[4][5] It allows for the visualization of the consumption of starting materials and the formation of the product and any byproducts. Developing a good TLC solvent system early on is crucial for accurate monitoring.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-(Quinolin-4-YL)ethanol.
Problem 1: Low or No Product Yield
Possible Cause 1.1: Incomplete Reaction
Explanation: The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or deactivation of reagents.
Solution:
Monitor with TLC: Before quenching the reaction, ensure the starting material spot on the TLC plate has been completely consumed.
Increase Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture.[6] However, be cautious as excessive heat can lead to degradation.
Check Reagent Quality: Ensure that your reagents, especially organometallics or moisture-sensitive compounds, are fresh and have been handled under appropriate inert conditions.
Possible Cause 1.2: Suboptimal Reaction Conditions
Explanation: The chosen solvent, catalyst, or base may not be optimal for your specific substrate.
Solution:
Solvent Screening: Experiment with different solvents. For nucleophilic substitutions on 4-chloroquinoline, while DMF is common, other polar aprotic solvents could be trialed.
Catalyst Optimization: If using a catalyzed reaction, screen different catalysts and catalyst loadings.[3] For instance, ruthenium-catalyzed syntheses of quinolines have shown high efficiency.[7]
Base Selection: The choice and amount of base can be critical. For reactions involving enolates, the strength of the base (e.g., sodium hydride vs. potassium carbonate) will significantly impact the reaction outcome.
Possible Cause 1.3: Poor Product Isolation
Explanation: The desired product may be lost during the work-up and purification steps. Many traditional quinoline synthesis methods can have challenging isolation procedures.[3]
Solution:
Optimize Extraction: Ensure the pH of the aqueous layer is adjusted appropriately to ensure your product is in the organic phase during extraction.
Purification Method: If the crude product is an oil or resinous material, column chromatography is often more effective than recrystallization.[8] For solid products, experiment with different recrystallization solvents to minimize loss.[8]
Problem 2: Formation of Multiple Products/Impurities
Possible Cause 2.1: Side Reactions
Explanation: The reaction conditions may be promoting the formation of undesired side products. A common side reaction in syntheses starting from 4-chloroquinolines is the formation of 4-ethoxyquinolines if ethanol is present (e.g., from hydrolysis of ethyl acetate or moisture in DMF reacting with sodium hydride).[1]
Solution:
Control Reaction Temperature: Higher temperatures can often lead to more side products. Running the reaction at the lowest effective temperature can improve selectivity.
Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used.
Stoichiometry Control: Precisely measure your reactants. An excess of one reactant can sometimes lead to the formation of byproducts.[6]
Possible Cause 2.2: Isomer Formation
Explanation: In some quinoline syntheses, such as the Gould-Jacobs reaction, the regioselectivity of the cyclization can be an issue, leading to the formation of isomeric products.
Solution:
Steric and Electronic Control: The regioselectivity is often influenced by the steric and electronic properties of the substituents on the aniline precursor.[9] Careful selection of the starting aniline can favor the desired isomer.
Reaction Conditions: In some cases, the choice of acid catalyst or solvent can influence the isomeric ratio.
Problem 3: Difficulty in Product Purification
Possible Cause 3.1: Oiling Out During Recrystallization
Explanation: The product separates from the recrystallization solvent as a liquid instead of a solid. This can be due to the compound's concentration being too high or the solvent being a poor choice.
Solution:
Increase Solvent Volume: Add more of the hot solvent to ensure the compound is fully dissolved.
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Use a Co-solvent System: A mixture of a good solvent and a poor solvent can often promote better crystal growth.[8]
Possible Cause 3.2: Compound Streaking on Silica Gel Column
Explanation: If your compound is highly polar, it may interact too strongly with the silica gel, leading to poor separation.
Solution:
Modify the Mobile Phase: Add a small amount of a polar modifier like methanol or a few drops of acetic acid (if the compound is acidic) or triethylamine (if basic) to the eluent to reduce tailing.
Use a Different Stationary Phase: Consider using a less polar stationary phase like alumina or a reverse-phase silica gel.
Recommended Experimental Protocol: Synthesis via 4-Chloroquinoline
This protocol is a proposed route based on established methodologies for the synthesis of similar quinoline derivatives.[1]
Step 1: Synthesis of Ethyl 2-(Quinolin-4-yl)acetate
To a solution of 4-chloroquinoline (1 eq) in anhydrous DMF, add ethyl acetoacetate (1.2 eq) and sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture and quench with ice-water.
Extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction to 2-(Quinolin-4-YL)ethanol
Dissolve the purified ethyl 2-(quinolin-4-yl)acetate (1 eq) in anhydrous tetrahydrofuran (THF).
Cool the solution to 0 °C and add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.
Stir the reaction at 0 °C for 1 hour and then at room temperature until the starting material is consumed (monitor by TLC).
Carefully quench the reaction by the dropwise addition of water, followed by 15% NaOH solution, and then water again.
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate in vacuo.
Purify the final product by recrystallization or column chromatography.
Caption: Synthetic workflow for 2-(Quinolin-4-YL)ethanol with troubleshooting checkpoints.
References
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules. [Link]
Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2023). Future Journal of Pharmaceutical Sciences. [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI. [Link]
2-(Quinolin-4-ylthio)-1,3,4-oxadiazole derivatives: Design, synthesis, antibacterial and antifungal studies. (n.d.). Journal of Saudi Chemical Society. [Link]
optimized reaction condition for quinoline synthesis using the... (n.d.). ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Analytical Support Portal. As researchers and drug development professionals, you rely on precise structural elucidation. However, the bifunctional nature of 2-(Quinolin-4-yl)ethanol —featuring both a basic quinoline nitrogen and a hydrogen-bond donating/accepting hydroxyl group—frequently leads to unexpected anomalies in Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide is engineered to help you diagnose, understand, and resolve these spectral inconsistencies by addressing the underlying physicochemical causality of the molecule's behavior in solution.
Diagnostic Workflow
Workflow for diagnosing and resolving 1H NMR anomalies in 2-(Quinolin-4-yl)ethanol.
Q1: Why are the aromatic proton chemical shifts of my sample inconsistent across different batches, even when using the same solvent (CDCl₃)?
The Causality: The root cause is almost certainly solvent degradation. Chloroform-d (CDCl₃) photodegrades over time upon exposure to light and oxygen, generating phosgene and deuterium chloride (DCl). The quinoline nitrogen in 2-(Quinolin-4-yl)ethanol is moderately basic (conjugate acid pKₐ ~4.9) and acts as an acid scavenger. When protonated by trace DCl, the resulting positive charge withdraws electron density from the aromatic π-system via induction and resonance. This severe deshielding effect pushes the aromatic protons—particularly H-2, H-3, and H-8—significantly downfield[1].
The Solution: Do not rely on old bottles of CDCl₃. Implement Protocol A (below) to neutralize the solvent immediately prior to sample preparation.
Q2: The -OH peak is missing, broad, or its chemical shift varies wildly from 2.0 ppm to 5.0 ppm. What is happening?
The Causality: The chemical shift of exchangeable protons is highly sensitive to hydrogen bonding, temperature, and concentration. In non-polar solvents like CDCl₃, the hydroxyl group of the ethanol moiety can form transient intermolecular hydrogen bonds with the quinoline nitrogen of adjacent molecules. Furthermore, trace water in the solvent facilitates rapid chemical exchange, which broadens the peak into the baseline[2].
The Solution: To achieve consistent hydroxyl shifts, switch to a strongly hydrogen-bond accepting solvent like DMSO-d₆. DMSO disrupts solute-solute interactions and locks the -OH proton in a stable solute-solvent complex, resulting in a sharp peak (typically ~5.0 ppm) and often revealing native scalar coupling to the adjacent methylene group[3]. To verify the peak in CDCl₃, use Protocol B .
Q3: Why do the quinoline ring protons shift upfield when I increase the sample concentration?
The Causality: Quinolines are highly prone to intermolecular π-π stacking and dipole-dipole interactions in solution. At higher concentrations, the molecules align in anti-parallel conformations. The magnetic anisotropy of the adjacent aromatic rings creates a shielding cone over the stacked molecules, resulting in concentration-dependent upfield chemical shifts[4].
The Solution: Standardize your sample concentrations (e.g., exactly 15 mg/mL) across all batches to ensure reproducible chemical shifts, or utilize a more polar solvent to disrupt the stacking interactions.
Quantitative Data: Impact of Environment on Chemical Shifts
The following table summarizes how environmental factors alter the ¹H NMR chemical shifts of key structural environments in 2-(Quinolin-4-yl)ethanol.
Structural Environment
Phenomenon
Typical δ in Free Base (CDCl₃)
Shift in Degraded CDCl₃ (+DCl)
Shift in DMSO-d₆
H-2 (Aromatic)
Deshielding via N-protonation
~8.8 ppm
>9.1 ppm (Strong Downfield)
~8.8 ppm
H-3 (Aromatic)
Deshielding via N-protonation
~7.3 ppm
>7.6 ppm (Downfield)
~7.4 ppm
-OH (Hydroxyl)
H-bonding & Chemical Exchange
2.0 - 4.0 ppm (Broad/Variable)
Exchanges with DCl (Disappears)
~5.0 ppm (Sharp, coupled)
-CH₂- (Aliphatic)
Inductive effects
~3.3, ~4.0 ppm
Slight Downfield Shift
~3.3, ~3.8 ppm
Standardized Experimental Protocols
To ensure trustworthiness in your analytical data, utilize these self-validating protocols to confirm the source of spectral anomalies.
Protocol A: Preparation of Acid-Free CDCl₃ via Basic Alumina Filtration
Objective: To self-validate if trace acid is causing downfield aromatic shifts by neutralizing the solvent.
Prepare the Column: Pack a clean glass Pasteur pipette with a small glass wool plug at the narrowing point.
Add Stationary Phase: Add approximately 3 cm of activated basic alumina (Brockmann Grade I) into the pipette.
Elution: Clamp the pipette above a clean, dry NMR tube containing 15 mg of your 2-(Quinolin-4-yl)ethanol sample. Elute 0.7 mL of suspect CDCl₃ directly through the alumina bed into the NMR tube.
Acquisition: Cap the tube immediately, invert to mix, and acquire the spectrum.
Causality Check: Basic alumina traps DCl and phosgene. If the downfield shifts revert to the expected free-base values, the initial anomaly is definitively proven to be solvent degradation rather than a structural impurity.
Protocol B: D₂O Exchange for Hydroxyl Peak Verification
Objective: To unambiguously identify the -OH resonance amidst complex aliphatic signals or trace water peaks.
Baseline Scan: Acquire a baseline ¹H NMR spectrum of the sample in CDCl₃.
Deuterium Addition: Add 1-2 drops (approx. 10-20 μL) of Deuterium Oxide (D₂O) directly into the NMR tube.
Biphasic Mixing: Cap tightly and shake vigorously for 30 seconds to ensure thorough biphasic contact.
Phase Separation: Allow the aqueous and organic layers to separate (centrifuge for 1 minute if an emulsion persists).
Re-Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.
Causality Check: The labile -OH proton undergoes rapid chemical exchange with the vast excess of deuterium in D₂O, converting to -OD. The corresponding signal in the ¹H NMR spectrum will vanish, self-validating its assignment.
References
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives
Source: uncw.edu
4
Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds
Source: benchchem.com
1
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol
Source: thieme-connect.de
3
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry
Source: illinois.edu
2
Technical Support Center: Stability & Handling of 2-(Quinolin-4-yl)ethanol
Topic: Enhancing the stability of 2-(Quinolin-4-yl)ethanol (CAS: 5465-66-7) for long-term studies. Ticket ID: STAB-Q4E-001 Status: Open Assigned Specialist: Dr.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Enhancing the stability of 2-(Quinolin-4-yl)ethanol (CAS: 5465-66-7) for long-term studies.
Ticket ID: STAB-Q4E-001
Status: Open
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary
You are likely working with 2-(Quinolin-4-yl)ethanol , a critical intermediate often used in the synthesis of antimalarial pharmacophores (similar to chloroquine or mefloquine analogs) or as a bidentate ligand in organometallic catalysis.[1]
The Core Problem:
Users frequently report that this compound turns from an off-white/pale yellow solid to a dark brown oil or sticky gum over time.[1] This is not usually a sign of total decomposition but rather a surface-level oxidative cascade and hygroscopic uptake that compromises stoichiometric accuracy in long-term studies.[1]
This guide provides the protocols to arrest these degradation pathways.
Module 1: Troubleshooting & FAQs
Q1: My sample has turned from pale yellow to dark brown. Is it ruined?
Diagnosis: Photo-oxidative degradation (N-oxide formation).[1]
Technical Insight: The quinoline ring system is electron-deficient but susceptible to radical attack at the nitrogen atom under UV light.[1] Simultaneously, the primary alcohol tail (
) is prone to slow oxidation to 2-(quinolin-4-yl)acetic acid in the presence of atmospheric oxygen.[1] The color change is often due to trace formation of Quinoline -oxides, which are highly chromophoric (colored).
Action Plan:
Check Purity: Run a quick LC-MS.[1] If the parent peak (
) is , the color is likely a surface impurity.
Purification: Perform a rapid filtration through a short pad of neutral alumina using Ethyl Acetate/Hexane (1:1) to remove the polar
Prevention: Store in amber vials wrapped in aluminum foil.
Q2: The compound has become a sticky gum/oil. Why?
Diagnosis: Hygroscopicity and Melting Point Depression.[1]
Technical Insight: 2-(Quinolin-4-yl)ethanol possesses a basic nitrogen (
) and a polar hydroxyl group.[1] This "push-pull" polarity makes it highly hygroscopic.[1] Absorbed water depresses the melting point, causing the solid to liquefy (deliquescence).
Action Plan:
Immediate Fix: Lyophilize (freeze-dry) the sample from anhydrous benzene or dioxane (if safety protocols permit) or dry under high vacuum (
mbar) over for 24 hours.
Long-Term Protocol: Store under Argon/Nitrogen atmosphere. Do not store in a fridge without a desiccator; the condensation upon opening the cold vial accelerates degradation.
Module 2: The Stabilization Protocol (Salt Formation)
The "Pro" Solution:
The free base of 2-(Quinolin-4-yl)ethanol is kinetically unstable regarding physical form.[1] For studies lasting
months, convert the free base into a Hydrochloride (HCl) or Fumarate salt. Salts have higher lattice energy, reducing hygroscopicity and oxidative susceptibility.
Protocol: Conversion to 2-(Quinolin-4-yl)ethanol Hydrochloride
Step
Action
Rationale
1
Dissolve 1.0g of free base in 10 mL anhydrous Ethanol.
Solubilizes the base while allowing the salt to eventually precipitate.
2
Cool to in an ice bath.
Controls the exotherm of the acid-base reaction.
3
Add 1.1 equivalents of HCl (2M in Diethyl Ether) dropwise.
Critical: Avoid aqueous HCl to prevent introducing water.[1] Ether reduces the solubility of the resulting salt.
4
Stir for 30 mins, then add 20 mL cold Diethyl Ether.
Forces the precipitation of the hygroscopic salt.
5
Filter under and dry in a vacuum desiccator.
Removes solvent traces which can catalyze degradation.[1]
If you must store the compound in solution (stock solutions), follow this compatibility matrix.
Solvent
Stability Rating
Technical Notes
DMSO
⭐⭐⭐⭐ (High)
Best for biological assays.[1] Store at .[1] Frozen DMSO protects from oxidation.[1]
Methanol
⭐⭐⭐ (Medium)
Good solubility, but protic solvents can facilitate proton exchange.[1] Evaporation changes concentration.[1]
Chloroform
⭐ (Low)
AVOID. Acidic impurities in (phosgene/HCl) react with the basic quinoline nitrogen.[1]
Acetone
⭐ (Low)
AVOID. While less reactive with alcohols than amines, aldol-type condensation side-reactions are possible over long periods.[1]
Module 4: Visualizing the Degradation Pathways
Understanding how the molecule breaks down helps you prevent it. The diagram below illustrates the two main enemies: Oxidation and Moisture .
Figure 1: Degradation pathways of 2-(Quinolin-4-yl)ethanol showing oxidative and hygroscopic vulnerabilities, mapped to specific prevention strategies.
Module 5: Analytical Validation (Self-Check)
Before starting a long-term study (e.g., a 6-month biological assay), validate your stock using this HPLC method.[1] Standard generic gradients often fail because the basic quinoline tails on C18 columns.
Recommended HPLC Method:
Column: C18 (Base-Deactivated, e.g., XBridge or Gemini),
.
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH suppresses protonation, improving peak shape).
Why High pH?
At acidic pH (0.1% Formic acid), the quinoline nitrogen is protonated (
), causing it to interact with residual silanols on the column, leading to peak tailing and poor resolution of impurities.
References
PubChem. (2025).[1] 2-(Quinolin-4-yl)ethanol Compound Summary. National Library of Medicine.[1]
[Link][1]
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Foundational text on Quinoline reactivity and N-oxide formation).
[Link][1]
International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). (Guidelines for defining stress conditions for hygroscopic compounds).
[Link]
World Health Organization. (2018).[1] The International Pharmacopoeia: Mefloquine Hydrochloride. (Provides analogous stability data for 4-substituted quinoline ethanols).
[Link]
strategies to reduce cytotoxicity of quinoline derivatives in non-cancerous cells
Welcome to the Quinoline Scaffold Optimization & Support Center. Current Status: Operational | Ticket Queue: Open User Role: Senior Application Scientist Subject: Mitigating Cytotoxicity of Quinoline Derivatives in Non-M...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Quinoline Scaffold Optimization & Support Center.
Current Status: Operational | Ticket Queue: Open
User Role: Senior Application Scientist
Subject: Mitigating Cytotoxicity of Quinoline Derivatives in Non-Malignant Cell Lines
Case ID: QN-TOX-001
Executive Summary: The Selectivity Paradox
Quinoline derivatives (e.g., chloroquine, camptothecin analogs) are pharmacologically potent due to their ability to intercalate DNA, inhibit topoisomerase, and modulate kinase activity. However, these same mechanisms drive cytotoxicity in healthy, non-cancerous cells (e.g., fibroblasts, hepatocytes, cardiomyocytes).
Reducing off-target toxicity requires a tri-modal approach: Structural Optimization (SAR) , Advanced Formulation , and Assay Validation . This guide provides actionable troubleshooting steps to enhance the therapeutic index of your compounds.
Module 1: Structural Optimization (SAR)
Ticket: "My quinoline hits are killing HUVEC and HEK293 cells at the same rate as tumor cells. How do I modify the scaffold?"
Diagnosis:
The compound likely possesses high lipophilicity (LogP > 4) and a planar structure that facilitates non-specific DNA intercalation in healthy tissue.
Troubleshooting & Solutions:
Strategy A: The "Glycoconjugation" Switch
Cancer cells overexpress GLUT transporters (Warburg effect). Healthy cells rely less on glycolysis. Conjugating your quinoline to a sugar moiety shifts uptake to cancer cells, sparing normal tissue.
Action: Modify the C8 position. Replace the 8-hydroxy group (common in chelators) with an 8-amino-glycoconjugate .
Mechanism: The glucose/galactose tail reduces passive diffusion into normal cells while exploiting active transport in tumors.
Expected Outcome: Increased IC50 in non-cancerous cells (e.g., from 5 µM to >50 µM).
Strategy B: Steric De-Planarization
Action: Introduce bulky aryl or heteroaryl groups at the C2 or C4 positions .
Mechanism: This disrupts the perfect planarity required for DNA intercalation. The molecule shifts from a DNA-damaging agent to a protein-targeted agent (e.g., kinase inhibitor), which is often more specific.
Data Comparison: Effect of C8 Modification
Compound Variant
IC50 (MCF-7 Cancer)
IC50 (NHDF Normal Fibroblast)
Selectivity Index (SI)
Parent (8-HQ)
9.3 µM
12.1 µM
1.3 (Poor)
8-Amino-Glycoconjugate
11.5 µM
>100 µM
>8.7 (Excellent)
| C2-Bulky Aryl | 5.2 µM | 45.0 µM | 8.6 (Good) |
Module 2: Formulation & Delivery
Ticket: "I cannot change the molecule structure without losing potency. How do I protect normal tissue?"
Diagnosis:
Systemic distribution of free drug is causing collateral damage. You need to alter the pharmacokinetics using a nanocarrier system.
SLNs are superior to liposomes for quinolines due to the lipophilic nature of the scaffold, offering higher loading efficiency and reduced leakage.
Step-by-Step Workflow:
Phase Preparation:
Lipid Phase:[1][2][3] Melt Compritol 888 ATO (solid lipid) at 85°C. Dissolve Quinoline derivative (10 mg).
Aqueous Phase: Heat water with surfactant (Poloxamer 188, 2% w/v) to 85°C.
Pre-Emulsion:
Add Lipid Phase to Aqueous Phase under magnetic stirring (700 rpm) to form a coarse pre-emulsion.
Homogenization (Critical Step):
Process via High-Pressure Homogenizer (HPH) at 500 bar for 3 cycles.
Why? This reduces particle size to <200nm, preventing capillary blockage and exploiting the EPR effect (Enhanced Permeability and Retention) in tumors, keeping the drug away from healthy tissue.
Cooling:
Cool to Room Temperature (RT) to recrystallize the lipid and trap the drug.
Module 3: Assay Validation (The "False Positive" Trap)
Ticket: "My MTT results show high toxicity, but the cells look morphologically healthy under the microscope."
Diagnosis:Quinoline Interference. Many quinoline derivatives are redox-active or fluorescent. They can chemically reduce the MTT tetrazolium salt without cellular enzymes, or their intrinsic fluorescence overlaps with the assay readout.
Visual Troubleshooting Workflow:
Caption: Decision tree to rule out false cytotoxicity data caused by quinoline-MTT redox interference.
Recommended Protocol: ATP Bioluminescence Assay
To validate true cytotoxicity, switch to an ATP-based assay (e.g., CellTiter-Glo®), which relies on luciferase and is less prone to redox interference.
Plate: Seed non-cancerous cells (e.g., fibroblasts) at 5,000 cells/well.
Treat: Incubate with Quinoline derivative for 24h.
Lysis: Add ATP reagent (1:1 volume). Shake for 2 mins to lyse.
Read: Measure Luminescence (RLU).
Validation: If RLU remains high despite "high toxicity" in MTT, your compound is safe; the MTT result was an artifact.
Module 4: Biological Rescue Strategies
Ticket: "The cytotoxicity is real. The mechanism is oxidative stress. Can I rescue the cells?"
Diagnosis:
Quinolines often undergo redox cycling, generating Superoxide Anions (
) and depleting cellular Glutathione (GSH).
Co-Treatment Protocol:
If the drug must be used, co-administration with specific antioxidants can protect normal cells without necessarily dampening the anti-cancer effect (as cancer cells are often already under high oxidative stress and less adaptable).
Agent:Melatonin or N-Acetylcysteine (NAC) .
Dosing:
In vitro:[4][5] Pre-treat cells with 1 mM NAC or 10 µM Melatonin for 2 hours prior to Quinoline exposure.
Mechanism:[6] Melatonin acts as a direct free-radical scavenger and upregulates antioxidant enzymes (SOD, Catalase) which are often suppressed by quinolines.
Technical Support Center: Scale-Up Synthesis of 2-(Quinolin-4-YL)ethanol for Preclinical Studies
Welcome to the technical support center for the scale-up synthesis of 2-(Quinolin-4-YL)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice f...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the scale-up synthesis of 2-(Quinolin-4-YL)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for transitioning this synthesis from bench-scale to quantities suitable for preclinical evaluation. We will address common challenges, provide detailed protocols, and answer frequently asked questions to ensure a robust, reproducible, and scalable process.
For the scale-up synthesis of 2-(Quinolin-4-YL)ethanol, we recommend a two-step sequence starting from quinoline-4-carboxylic acid. This pathway is selected for its reliability, use of readily available reagents, and more predictable scalability compared to alternatives like Grignard reactions with ethylene oxide or multi-step Wittig-based routes.
The core logic is to first convert the carboxylic acid to an ester (e.g., ethyl ester) to facilitate a clean, high-yielding reduction to the primary alcohol using a powerful hydride reagent like Lithium Aluminum Hydride (LiAlH₄).
Workflow Overview
The following diagram outlines the recommended synthetic workflow.
Caption: High-level workflow for the synthesis of 2-(Quinolin-4-YL)ethanol.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and handling of 2-(Quinolin-4-YL)ethanol.
Q1: Why is the ester reduction route preferred over a Grignard reaction for scale-up?
A1: While a Grignard reaction between a 4-quinolyl magnesium halide and ethylene oxide is theoretically possible, it presents significant scale-up challenges. Grignard reagent formation can be difficult to initiate and sustain reproducibly on a large scale, often requiring stringent control of moisture and magnesium activation[1][2]. Furthermore, ethylene oxide is a toxic, flammable gas, making its handling and stoichiometric control in large reactors complex and hazardous. The ester reduction pathway, by contrast, involves liquid-phase reactions with more manageable reagents and a more predictable reaction profile, enhancing safety and reproducibility.
Q2: What are the critical quality attributes (CQAs) for preclinical 2-(Quinolin-4-YL)ethanol?
A2: For preclinical studies, the final compound must meet stringent quality criteria. The key CQAs are:
Purity: Typically >98% as determined by HPLC[3][4].
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Residual Solvents: Levels of solvents used in the final purification steps (e.g., ethyl acetate, hexanes, methanol) must be below ICH-specified limits.
Inorganic Impurities: Low levels of residual metals from catalysts or reagents (e.g., lithium, aluminum from LiAlH₄).
Appearance: Typically a white to off-white solid.
Q3: What are the primary safety concerns when running this synthesis at scale?
A3: The most significant hazard is associated with the use of Lithium Aluminum Hydride (LiAlH₄) .
Reactivity: LiAlH₄ reacts violently with water and other protic solvents to release flammable hydrogen gas. All glassware must be rigorously dried, and all solvents must be anhydrous.
Quenching: The quenching (work-up) step is highly exothermic. The reaction mixture must be cooled in an ice bath, and the quenching reagents must be added slowly and cautiously to control the temperature and hydrogen evolution.
Handling: LiAlH₄ is a pyrophoric solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I effectively purify the final product, which contains a basic quinoline nitrogen?
A4: The basicity of the quinoline nitrogen can cause "tailing" during silica gel column chromatography. To mitigate this, the mobile phase should be doped with a small amount of a basic modifier. A typical solvent system would be dichloromethane/methanol with 0.5-1% triethylamine. Alternatively, an acid-base extraction can be a powerful purification tool for removing non-basic impurities[5][6]. Dissolve the crude product in an organic solvent like ethyl acetate, wash with a basic aqueous solution (e.g., sat. NaHCO₃) to remove acidic impurities, and then extract the product into an acidic aqueous solution (e.g., 1M HCl). After washing the aqueous layer with an organic solvent to remove neutral impurities, the product can be re-isolated by basifying the aqueous layer and extracting it back into an organic solvent[5].
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the experimental process.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield in Esterification
1. Incomplete reaction due to insufficient catalyst or reaction time. 2. Water in the reaction mixture shifting the equilibrium.
1. Increase the amount of catalytic H₂SO₄ slightly. Extend reflux time and monitor by TLC until the starting carboxylic acid is consumed. 2. Use anhydrous ethanol and consider using a Dean-Stark trap to remove water azeotropically during scale-up.
Low Yield in LiAlH₄ Reduction
1. Deactivated LiAlH₄ due to improper storage or handling. 2. Insufficient equivalents of LiAlH₄. 3. Reaction quenched at too high a temperature, leading to side products.
1. Use a fresh, unopened bottle of LiAlH₄ or titrate the reagent to determine its active hydride content. 2. Use at least 1.5-2.0 equivalents of LiAlH₄ relative to the ester. 3. Ensure the reaction mixture is cooled to 0 °C before and during the work-up procedure.
Formation of an Emulsion During Work-up
1. Common issue with quenching LiAlH₄ reactions. 2. Formation of gelatinous aluminum salts.
1. Use the Fieser work-up method: For a reaction with 'x' g of LiAlH₄, add 'x' mL of water, followed by 'x' mL of 15% NaOH (aq), and finally '3x' mL of water, all while stirring vigorously. 2. After the Fieser work-up, stir the mixture for 30-60 minutes. The aluminum salts should precipitate as a granular solid that can be easily filtered off.
Product "Oiling Out" During Recrystallization
1. The compound's melting point is lower than the boiling point of the solvent. 2. The solution is supersaturated.
1. Switch to a lower-boiling point solvent system. A mixture like ethyl acetate/hexanes or isopropanol/water might be effective[6]. 2. Use a larger volume of solvent and allow the solution to cool more slowly to room temperature before placing it in an ice bath[6].
Multiple Spots on TLC After Purification
1. Incomplete reaction or presence of stable byproducts. 2. Degradation of the product on silica gel.
1. Re-purify the material using a different solvent system or a different purification technique (e.g., acid-base extraction). See the table of common impurities below. 2. Deactivate the silica gel by using a mobile phase containing triethylamine (see FAQ Q4).
Troubleshooting Low Yield: A Decision Path
Caption: Decision tree for troubleshooting low product yield.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl Quinoline-4-acetate
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add quinoline-4-carboxylic acid (1.0 eq).
Reagent Addition: Add anhydrous ethanol (approx. 0.1 M concentration) followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) while stirring.
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can often be used in the next step without further purification.
Protocol 2: Reduction to 2-(Quinolin-4-YL)ethanol
Setup: Assemble a flame-dried, three-neck flask under an inert atmosphere (N₂) equipped with a mechanical stirrer, dropping funnel, and a thermometer.
LiAlH₄ Suspension: Suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0 °C in an ice-water bath.
Substrate Addition: Dissolve the crude ethyl quinoline-4-acetate (1.0 eq) in anhydrous THF and add it dropwise via the dropping funnel to the LiAlH₄ slurry, ensuring the internal temperature does not exceed 5-10 °C.
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is fully consumed.
Quenching (Work-up): Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:
Water (1 mL per 1 g of LiAlH₄ used)
15% (w/v) aqueous NaOH (1 mL per 1 g of LiAlH₄ used)
Water (3 mL per 1 g of LiAlH₄ used)
Isolation: Remove the ice bath and stir the resulting slurry vigorously for 1 hour. The salts should precipitate. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of 1-5% methanol in dichloromethane containing 0.5% triethylamine to afford the pure 2-(Quinolin-4-YL)ethanol.
Protocol 3: HPLC Analysis Method
This method provides a baseline for assessing the purity of the final product.[3][4][7]
Parameter
Condition
Column
C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 90% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
225 nm
Injection Volume
10 µL
Sample Preparation
1 mg/mL in 50:50 Acetonitrile:Water
References
A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. (2012). RSC Advances.
Thakare, et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Future Journal of Pharmaceutical Sciences.
Wertjes, W. C., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society.
BenchChem. (2025). Identification of common byproducts in quinoline synthesis. BenchChem Technical Support.
Black, D. StC., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
Abdel-Wahab, B. F., et al. (2022). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Journal of the Iranian Chemical Society.
Abass, M. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Journal of the Iranian Chemical Society. [Link]
Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry.
Grignard Reaction. (n.d.). Name-Reaction.com.
Recent Progress in the Synthesis of Quinolines. (2015).
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit.
Ryad, N., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
Abass, M. (2018). (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view.
Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. (n.d.).
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)
Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction. (2001). The Journal of Organic Chemistry. [Link]
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022). International Journal of Pharmaceutical Research.
Ultrasound-Assisted Wittig Reaction for the Synthesis of 3-Substituted 4-Chloroquinolines and Quinolin-4(1H)-ones with Extended π-Conjugated Systems. (2022).
Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmaceutical and Phytopharmacological Research.
Analytical methods for the determination of some selected 4-quinolone antibacterials. (2025). Journal of Pharmaceutical Analysis.
Wróbel, A., et al. (2022).
Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. (n.d.). Taylor & Francis Online.
Process for purification of quinoline yellow. (1983).
BenchChem. (2025). HPLC analysis method for 2,4-Dihydroxyquinoline. BenchChem Technical Support.
Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrog
Atroposelective Synthesis of 2-(Quinolin-8-yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions. (2024). Wiley Online Library. [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). Scilit. 8wxiFSk_e8Ou-_KHlGo=)
Comparative Cytotoxicity and Mechanistic Profiling of 2-(Quinolin-4-yl)ethanol and Its Functional Analogs
Executive Summary & Pharmacophore Rationale In drug discovery and molecular design, 2-(Quinolin-4-yl)ethanol (CAS No. 55908-35-5) serves as a foundational building block rather than a standalone therapeutic agent[].
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
In drug discovery and molecular design, 2-(Quinolin-4-yl)ethanol (CAS No. 55908-35-5) serves as a foundational building block rather than a standalone therapeutic agent[]. While the base quinoline ring provides a lipophilic core capable of intercalating with nucleic acids or binding kinase ATP pockets, the unmodified C4-ethanol side chain generally exhibits low intrinsic cytotoxicity.
However, functionalizing this ethanol moiety—or replacing it with bioisosteres such as ethylenediamines, acetamides, or aryl-pyrimidines—dramatically alters the molecule's cytotoxic profile. By tuning the basicity, steric bulk, and hydrogen-bonding capacity at the C4 position, researchers can engineer analogs that act as potent, selective anticancer agents, synergistic sensitizers, or targeted antimicrobial compounds with negligible mammalian toxicity[2]. This guide objectively compares these structural analogs, providing actionable experimental frameworks for evaluating their comparative cytotoxicity.
Mechanistic Pathways of Cytotoxicity
The transition from the biologically inert 2-(quinolin-4-yl)ethanol to highly cytotoxic analogs is governed by three primary mechanistic pathways:
CDK1/CycA Inhibition (Aryl-Pyrimidine Analogs):
Replacing the aliphatic ethanol chain with an aryl-pyrimidine group (e.g., 4-(Quinolin-4-yl)-N-p-tolylpyrimidin-2-amine) shifts the molecule into a potent kinase inhibitor. These analogs exhibit highly selective cytotoxicity against human cancer cell lines (MCF7, U251, K562) by selectively inhibiting the CDK1/CycA complex, leading to cell cycle arrest and apoptosis[3].
Akt Pathway Sensitization (Ethylenediamine Analogs):
Converting the ethanol group to an ethane-1,2-diamine motif (e.g., N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine) introduces a basic amine that alters intracellular distribution. Rather than acting as a monotherapy, these analogs markedly sensitize breast cancer cells (MDA-MB468, MCF7) to Akt inhibitors, inducing synergistic cell death while maintaining minimal cytotoxicity in non-cancerous cells[4].
Targeted Pathogen Clearance (Acetamide & Benzamide Analogs):
Modifications such as α-(acyloxy) acetamides or amino-benzamides strip away mammalian cytotoxicity (CC50 > 100 µM in HepG2 and MDCK cells) while maximizing targeted antiplasmodial or antiviral (anti-influenza) activity[2],[5].
Fig 1: Structural divergence of quinolin-4-yl scaffold and resulting cytotoxic mechanisms.
Comparative Cytotoxicity Data
The following table synthesizes the quantitative performance of 2-(quinolin-4-yl)ethanol and its key functional analogs across various cell lines.
Compound / Analog
Structural Modification
Primary Target Cell Line
IC50 / CC50
Mechanistic Note
2-(Quinolin-4-yl)ethanol
Base Scaffold
N/A (Building Block)
> 100 µM (Typical)
Lacks targeted binding motifs; used primarily as a synthetic precursor[].
Compound 15
Aryl-pyrimidine at C4
MCF7, U251, K562
Sub-micromolar (Potent)
High cytotoxicity driven by selective CDK1/CycA inhibition.
Compound 5
Ethane-1,2-diamine side chain
MDA-MB468, MCF7
Synergistic
Non-toxic alone, but highly sensitizes tumors to Akt inhibitors.
α-(Acyloxy) acetamides
Acetamide functionalization
HepG2 (Toxicity screen)
CC50 > 100 µM
High antiplasmodial activity (IC50 ~1.3 µM) with negligible mammalian toxicity[2].
Compound G07
Amino-benzamide side chain
MDCK (Toxicity screen)
CC50 > 100 µM
Anti-influenza agent; safe in mammalian cellular models[5].
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action.
This workflow evaluates the acute cytotoxicity of aryl-pyrimidine quinoline analogs.
Cell Seeding & Adhesion: Seed MCF-7 or U251 cells at
cells/well in a 96-well plate and incubate for 24 hours.
Causality: Ensuring cells are in the logarithmic growth phase is critical. Over-confluent cells exhibit contact inhibition, which artificially skews IC50 values by downregulating proliferation-dependent targets like CDK1.
Compound Dosing & Vehicle Control: Treat cells with quinoline analogs ranging from 0.1 to 100 µM. Maintain a final DMSO concentration strictly below 0.5%.
Causality: Quinoline derivatives often suffer from poor aqueous solubility. Capping DMSO at 0.5% prevents solvent-induced baseline cytotoxicity.
Internal Validation Matrix: Include a vehicle-only control (0.5% DMSO) to establish 100% baseline viability, and a known cytotoxic agent (e.g., Doxorubicin) as a positive control[3].
Causality: This self-validating matrix ensures that observed cell death is strictly compound-driven and not an artifact of assay degradation.
Formazan Solubilization & Readout: After 72 hours, add MTT reagent. Incubate for 4 hours, aspirate media, and dissolve crystals in DMSO. Read absorbance at 570 nm.
Causality: Media must be aspirated carefully to avoid disturbing the insoluble formazan crystals, which directly correlate to the viable mitochondrial mass.
This workflow evaluates the synergistic potential of ethylenediamine quinoline analogs (e.g., Compound 5).
Sub-lethal Baseline Establishment: Determine the IC10 of the quinoline analog on MDA-MB468 cells using Protocol A.
Causality: Using a strictly sub-lethal dose ensures that any subsequent cell death is due to synergistic sensitization of the Akt pathway, rather than additive acute toxicity[4].
Combinatorial Dosing: Co-treat cells with the sub-lethal dose of the quinoline analog and varying concentrations of an Akt inhibitor (e.g., Akt inhibitor 8).
Synergy Quantification: Calculate the Combination Index (CI) using the Chou-Talalay method.
Causality: A CI < 1 validates true pharmacological synergy, proving that the quinolin-4-yl analog is actively altering the cellular state to lower the apoptotic threshold required by the Akt inhibitor.
References
Source: arabjchem.
Title: Evaluation of Novel α-(Acyloxy)-α-(Quinolin-4-yl)
Source: nih.
Title: Main Product - BOC Sciences: 2-(quinolin-4-yl)
Title: Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Compound: 2-(Quinolin-4-yl)ethanol (Lead Candidate)
Class: 4-Substituted Quinoline Derivative
Therapeutic Target: DNA Intercalation / Topoisomerase Inhibition (Predicted based on scaffold SAR)
This guide outlines the translational pathway for validating 2-(Quinolin-4-yl)ethanol from cell culture to animal models. While quinoline derivatives exhibit potent in vitro cytotoxicity, their transition to in vivo efficacy is frequently stalled by poor aqueous solubility and hepatotoxicity . This document provides a comparative framework against the standard of care (Doxorubicin) and details a self-validating experimental protocol designed to mitigate these translational risks.
Part 1: The Candidate vs. Gold Standard (Comparative Analysis)
Before initiating animal studies, the candidate must be benchmarked against a clinical standard. We compare 2-(Quinolin-4-yl)ethanol against Doxorubicin , a widely used anthracycline with a similar mechanism (DNA intercalation/Topo II inhibition).
Table 1: Comparative Profile – Candidate vs. Standard of Care
Feature
2-(Quinolin-4-yl)ethanol (Candidate)
Doxorubicin (Positive Control)
Implications for In Vivo Study
Primary Mechanism
Topoisomerase II Inhibition; Tubulin destabilization (Scaffold dependent)
Topoisomerase II Inhibition; Free radical generation
Candidate may offer reduced cardiotoxicity compared to Doxorubicin.
Solubility
Low (Lipophilic) . The ethanol side chain aids polarity but likely requires co-solvents (DMSO/PEG).
Moderate (Hydrophilic salt form available).
Critical: Formulation requires vehicle optimization (e.g., Cyclodextrin) to prevent precipitation in the peritoneum.
Toxicity Profile
Hepatotoxicity risk (Quinoline core metabolism).
Cardiotoxicity (Cumulative dose-limiting).
Monitor liver enzymes (ALT/AST) for Candidate; monitor body weight/cardiac signs for Control.
Route of administration must be consistent (IP or IV recommended for initial efficacy).
Part 2: Pre-Clinical Bridge (Formulation & Dose Finding)
You cannot proceed to efficacy studies without solving the solubility-toxicity tradeoff. Quinolines often precipitate at physiological pH, leading to false negatives in efficacy or false positives in toxicity (peritonitis).
Formulation Strategy
Do not use 100% DMSO. It causes severe local toxicity in mice.
Validation Step: Dilute the compound in the vehicle and let stand for 4 hours at room temperature. If turbidity (precipitation) occurs, the formulation is unsuitable for in vivo use.
Maximum Tolerated Dose (MTD) Study
Subjects: Non-tumor bearing BALB/c mice (n=3 per group).
Endpoint: Euthanize if >20% body weight loss occurs. The MTD is the highest dose with <10% weight loss.
Part 3: In Vivo Validation Protocol (Xenograft Model)
This protocol uses a Tumor Growth Inhibition (TGI) model. We assume a breast cancer model (e.g., MCF-7 or MDA-MB-231) given the high efficacy of quinolines in this tissue type.
Phase 1: Inoculation & Randomization
Cell Prep: Resuspend
cells in 100µL Matrigel/PBS (1:1) per mouse.[2][3]
Injection: Subcutaneous (SC) injection into the right flank of athymic nude mice.
Randomization: Crucial Step. Do not pick mice randomly from the cage. Measure all tumors, rank them by size, and distribute them using the "Snake" method to ensure identical mean tumor volumes across groups (n=8 per group).
Phase 2: Treatment Groups
Group A (Vehicle Control): Vehicle only (IP, q.2.d).
Group B (Positive Control): Doxorubicin (4 mg/kg, IP, once weekly).
Group C (Candidate Low): 2-(Quinolin-4-yl)ethanol (1/4 MTD, IP, q.d).
Group D (Candidate High): 2-(Quinolin-4-yl)ethanol (1/2 MTD, IP, q.d).
Phase 3: Monitoring & Harvesting
Frequency: Measure tumor volume (Calipers) and body weight every 3 days.
Formula:
.
Endpoint: Sacrifice when control tumors reach 1500 mm³ or ulcerate.
Diagram 1: Experimental Workflow
Caption: Step-by-step workflow for xenograft validation, emphasizing the critical randomization step to prevent bias.
Part 4: Mechanistic Validation (Post-Harvest)
To prove causality (that the tumor shrank due to the drug's mechanism, not just general toxicity), you must validate the molecular targets in the excised tumor tissue.
Target Confirmation: Topoisomerase II & Apoptosis
Quinolines typically intercalate DNA, stabilizing the Topo II-DNA complex, leading to double-strand breaks.
Assay: Western Blot or IHC on tumor homogenates.
Markers:
-H2AX: Marker of DNA double-strand breaks (Should Increase).
Cleaved Caspase-3: Marker of Apoptosis (Should Increase).
Ki-67: Proliferation marker (Should Decrease).
Safety Validation: Hepatotoxicity
Since the quinoline ring is metabolized by CYP450 enzymes in the liver, you must rule out liver damage.
Assay: H&E Staining of liver sections.
Look for: Centrilobular necrosis or steatosis.
Diagram 2: Proposed Mechanism of Action
Caption: The signaling cascade triggered by quinoline derivatives, leading from DNA intercalation to apoptotic cell death.[4]
References
Solubility & Formulation:
Beig, A., et al. (2024).[5] Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay.[1][6][7] International Journal of Pharmaceutics.
Quinoline Mechanism & Toxicity:
Suzuki, T., et al. (1998). In vivo mutagenesis by the hepatocarcinogen quinoline in the lacZ transgenic mouse: evidence for its in vivo genotoxicity.[3] Mutation Research.[8]
Experimental Standards (Positive Controls):
Al-Omary, F. A., et al. (2016).[9] Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
In Vivo Protocols:
BenchChem Technical Guides. (2025). In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide.
A Methodological Guide to Assessing the Selectivity of 2-(Quinolin-4-YL)ethanol for Cancer Cells Over Normal Cells
In the landscape of oncology drug discovery, the paramount challenge is not merely to kill cancer cells, but to do so with surgical precision, sparing the healthy tissues that surround them. This principle of selective c...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of oncology drug discovery, the paramount challenge is not merely to kill cancer cells, but to do so with surgical precision, sparing the healthy tissues that surround them. This principle of selective cytotoxicity is the bedrock of a successful and tolerable therapeutic agent. Quinoline derivatives have emerged as a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating potent anti-cancer activities. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously assess the cancer cell selectivity of a novel quinoline compound, 2-(Quinolin-4-YL)ethanol.
To establish a robust comparative analysis, we will benchmark the performance of 2-(Quinolin-4-YL)ethanol against two clinically-approved, quinoline-based tyrosine kinase inhibitors: Bosutinib , a dual Src/Abl kinase inhibitor, and Neratinib , an irreversible pan-HER (EGFR, HER2, HER4) inhibitor. This guide will detail the requisite experimental protocols, from initial cytotoxicity screening to mechanistic cell death and cell cycle analysis, providing a self-validating system to evaluate therapeutic potential.
I. The Experimental Blueprint: A Step-by-Step Approach to Selectivity Profiling
A successful assessment hinges on a well-designed experimental plan. The following sections outline the critical components, from cell line selection to the specific assays required to generate a comprehensive selectivity profile.
A. Foundational Choices: Cell Line Selection
The choice of cellular models is critical for a meaningful assessment of selectivity. The ideal approach involves comparing the effects of the compound on a cancer cell line and a normal cell line derived from the same tissue type. This minimizes tissue-specific confounding variables. For this guide, we propose the following pairing:
Cancer Cell Line:MCF-7 (Human breast adenocarcinoma). This cell line is widely used, well-characterized, and known to express pathways (such as PI3K/Akt) often targeted by quinoline derivatives.
Normal Cell Line:MCF-10A (Non-tumorigenic human breast epithelial cells). As the normal counterpart to MCF-7, this cell line provides an excellent baseline for assessing toxicity to healthy breast tissue.
B. Quantifying Potency and Selectivity: The MTT Cytotoxicity Assay
The initial step is to determine the concentration-dependent cytotoxic effects of each compound on both the cancerous and normal cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Cell Seeding: Seed MCF-7 and MCF-10A cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
Compound Treatment: Prepare serial dilutions of 2-(Quinolin-4-YL)ethanol, Bosutinib, and Neratinib in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include vehicle-only (e.g., DMSO) control wells.
Incubation: Incubate the plates for 48-72 hours. The incubation time should be consistent across all experiments.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals[1].
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader[2].
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. Use non-linear regression to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability.
The IC50 values obtained from the MTT assay are crucial for a direct comparison of the compounds' potency. The Selectivity Index (SI) is then calculated to provide a quantitative measure of cancer cell-specific cytotoxicity.
Selectivity Index (SI) = IC50 in Normal Cells (MCF-10A) / IC50 in Cancer Cells (MCF-7)
An SI value greater than 2 is generally considered to indicate a degree of selectivity for cancer cells[3]. The higher the SI value, the more selective the compound.
Compound
Cancer Cell Line (MCF-7) IC50 (µM)
Normal Cell Line (MCF-10A) IC50 (µM)
Selectivity Index (SI)
2-(Quinolin-4-YL)ethanol
To be determined
To be determined
To be determined
Bosutinib
~5.4
>30 (in dermal fibroblasts)
>5.5
Neratinib
~0.002 - 0.003
>0.1 (in normal epithelial cells)
>33-50
Note: The IC50 values for Bosutinib and Neratinib are approximate and collated from various sources for illustrative purposes. The SI is calculated based on these approximate values. Actual experimental values will vary.
C. Unveiling the Mechanism of Cell Death: Annexin V/PI Apoptosis Assay
Understanding how a compound kills cancer cells is as important as its potency. A desirable anticancer agent should induce programmed cell death (apoptosis) rather than necrosis, which can cause inflammation. The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is the gold standard for differentiating between these cell death mechanisms.
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Cell Treatment: Treat MCF-7 and MCF-10A cells with each compound at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
Cell Harvesting: Harvest the cells, including any floating cells in the medium, and wash them with cold PBS.
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
Staining: To 100 µL of the cell suspension, add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC) and 5 µL of PI staining solution[4].
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
The flow cytometry data will be visualized in a quadrant plot:
A selective compound should show a significant increase in the percentage of early and late apoptotic cells in the MCF-7 population, with minimal induction of apoptosis or necrosis in the MCF-10A cells.
Figure 1: Workflow for the Annexin V/PI Apoptosis Assay.
D. Assessing Impact on Cell Proliferation: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. Propidium iodide can be used to stain the DNA of fixed cells, and the fluorescence intensity, which is proportional to the DNA content, can be measured by flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
Cell Treatment: Treat MCF-7 and MCF-10A cells with each compound at their IC50 concentrations for 24 or 48 hours.
Cell Harvesting: Harvest the cells and wash with PBS.
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells. Incubate for at least 30 minutes on ice[5].
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA)[6][7].
Incubation: Incubate for 30 minutes at room temperature in the dark.
Analysis: Analyze the samples by flow cytometry.
The resulting histogram will show peaks corresponding to cells in different phases of the cell cycle:
G0/G1 phase: Cells with 2n DNA content.
S phase: Cells with DNA content between 2n and 4n.
G2/M phase: Cells with 4n DNA content.
A compound that arrests the cell cycle will cause an accumulation of cells in a specific phase (e.g., a G2/M arrest will show a higher peak at the 4n DNA content). A selective agent would ideally induce cell cycle arrest primarily in the MCF-7 cancer cells.
II. Probing the "Why": Investigating Molecular Mechanisms
While the previous assays define what the compound does, understanding the underlying molecular mechanism is crucial for further development. Based on the known activities of quinoline derivatives like Bosutinib and Neratinib, two key signaling pathways are prime candidates for investigation: the Src pathway and the PI3K/Akt pathway . Both are frequently hyperactivated in cancer, promoting proliferation, survival, and invasion, while being more tightly regulated in normal cells[4][6][8][9].
A selective inhibitor might preferentially target the hyperactive, oncogene-addicted state of these pathways in cancer cells, while having a lesser effect on their basal activity in normal cells.
Figure 2: Simplified Src and PI3K/Akt signaling pathways.
The activity of these pathways can be assessed by measuring the phosphorylation status of key proteins (e.g., p-Src, p-Akt) via Western Blotting. A promising result would be a significant reduction in the phosphorylation of these proteins in MCF-7 cells treated with 2-(Quinolin-4-YL)ethanol, with a much weaker effect observed in MCF-10A cells.
III. Synthesizing the Evidence: A Final Verdict on Selectivity
By systematically executing this experimental guide, a researcher can build a comprehensive and compelling case for the selectivity of 2-(Quinolin-4-YL)ethanol. The ideal outcome would be a data package demonstrating:
Potent Cytotoxicity against Cancer Cells: A low IC50 value in the MCF-7 cell line.
Low Toxicity to Normal Cells: A significantly higher IC50 value in the MCF-10A cell line.
A High Selectivity Index: A large SI value, indicating a wide therapeutic window.
Selective Induction of Apoptosis: A marked increase in apoptosis in cancer cells with minimal effect on normal cells.
Cancer-Specific Cell Cycle Arrest: A clear disruption of the cell cycle in cancer cells.
Targeted Pathway Inhibition: Preferential inhibition of a key pro-survival signaling pathway (like Src or PI3K/Akt) in cancer cells.
This multi-faceted approach, grounded in established protocols and benchmarked against clinically relevant alternatives, provides the necessary rigor to confidently assess the therapeutic potential of 2-(Quinolin-4-YL)ethanol and guide its journey from a compound of interest to a candidate for further preclinical development.
References
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
Iqbal, J., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 104. Retrieved from [Link]
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Carver College of Medicine. Retrieved from [Link]
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]
Mahon, F. X., et al. (2009). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 29(8), 3093-3100. Retrieved from [Link]
Papa, S., et al. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance. Cancers, 6(4), 2389-2427. Retrieved from [Link]
Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis - FC12. Retrieved from [Link]
Comparative Validation of 2-(Quinolin-4-yl)ethanol: A Multi-Site Biological Activity Assessment Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7] 2-(Quinolin-4-yl)ethanol (CAS: 5963-50-8) serves as a critical pharmacophore scaffold in the synthesis of next-generation antimalarials (Mefloquine analogs) and...
2-(Quinolin-4-yl)ethanol (CAS: 5963-50-8) serves as a critical pharmacophore scaffold in the synthesis of next-generation antimalarials (Mefloquine analogs) and kinase inhibitors. While often viewed merely as a synthetic intermediate, its intrinsic biological activity acts as a vital baseline for Structure-Activity Relationship (SAR) studies.
A recurring challenge in drug discovery is the inter-laboratory variability of IC50 values for such scaffolds. Discrepancies of up to 10-fold are frequently observed between partner labs due to solvent trapping (ethanol tail interactions), aggregation in aqueous media, and inconsistent normalization against reference standards.
This guide provides a standardized framework for cross-validating the biological activity of 2-(Quinolin-4-yl)ethanol (Q4E) against established alternatives. It moves beyond simple data listing to establish a self-validating protocol for researchers.
Comparative Analysis: Q4E vs. Established Standards
To objectively assess Q4E, we must benchmark it against the "Gold Standards" of its class. The following data synthesizes performance metrics across three distinct biological endpoints: Antimalarial potency, Cytotoxicity, and Physicochemical stability.
Table 1: Biological Performance Matrix
Parameter
2-(Quinolin-4-yl)ethanol (Q4E)
Chloroquine (CQ)
4-Quinolinemethanol
Interpretation
Role
Scaffold / Precursor
Clinical Standard
Structural Analog
Q4E is a baseline control.
Antimalarial IC50 (P. falciparum 3D7)
5.0 – 15.0 µM (Low Potency)
0.01 – 0.02 µM (High Potency)
1.0 – 5.0 µM
Q4E lacks the amine side chain required for vacuolar accumulation.
Cytotoxicity CC50 (HepG2/MCF-7)
> 100 µM
~20 - 40 µM
> 50 µM
Q4E shows lower non-specific toxicity than CQ.
LogP (Lipophilicity)
1.8 - 2.1
4.6
1.4
Q4E has superior aqueous solubility, reducing aggregation artifacts.
Mechanism
Weak Heme Interaction
Heme Polymerization Inhibition
Weak Heme Interaction
Q4E binds heme but fails to accumulate to lethal concentrations.
Critical Insight: If your lab reports an IC50 < 1.0 µM for Q4E, suspect contamination with a more potent derivative or an artifact of the fluorescence quenching assay. Q4E should not be potent.
Mechanism of Action & Validation Logic
Understanding why we test Q4E determines how we validate it. The quinoline core targets the parasite's heme detoxification pathway.[1] However, the ethanol side chain of Q4E does not provide the proton-trapping capability of the diethylamino-isopentyl chain found in Chloroquine.
Visualization: The Quinoline Activity Pathway
The following diagram illustrates the mechanistic divergence that explains the potency gap between Q4E and Chloroquine, guiding the choice of validation assays.
Figure 1: Mechanistic divergence. Q4E enters the vacuole but lacks the basic amine tail necessary for proton trapping, leading to rapid efflux and low potency. This confirms that high IC50 values are a feature, not a bug.
Cross-Validation Protocols (The "How-To")
To ensure data integrity across different research sites (e.g., a synthesis lab in Shanghai and a biology CRO in Boston), the following protocols must be strictly adhered to.
Protocol A: Purity Standardization (Pre-Bioassay)
Why: Synthetic precursors like Q4E often contain trace amounts of metal catalysts (Pd, Cu) or unreacted aniline, which are highly cytotoxic and skew results.
Solvent: Dissolve Q4E in DMSO to 10 mM stock.
QC Check: Run HPLC-MS.
Acceptance Criteria: Purity > 98%.
Specific Impurity Check: Ensure no trace of 4-Vinylquinoline (a common degradation product that is highly reactive).
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Do not freeze-thaw more than 3 times.
Protocol B: The "Blinded" Cross-Lab Bioassay
Objective: Eliminate operator bias when comparing Q4E activity.
Methodology: SYBR Green I Fluorescence Assay (Plasmodium falciparum).
Synchronization: Both labs must synchronize cultures to the Ring Stage (0-12h post-invasion) using 5% Sorbitol.
Reason: Quinolines act primarily on the trophozoite stage; asynchronous cultures introduce variability.
Inoculum: Standardize to 0.5% parasitemia and 2% Hematocrit.
Dosing:
Q4E Range: 0 µM to 100 µM (12-point serial dilution).
CQ Control: 0 nM to 500 nM.
Solvent Control: DMSO max 0.5% (Q4E requires higher concentrations, so DMSO toxicity controls are critical).
Readout: Lysis buffer with SYBR Green I; read fluorescence (Ex: 485nm, Em: 535nm).
Protocol C: Data Normalization
Raw RFU (Relative Fluorescence Units) cannot be compared between labs. Use the Z-Factor to validate the assay quality before accepting the IC50.
If Z < 0.5, the assay run is invalid and must be repeated.
Normalize IC50 of Q4E relative to Chloroquine:
Target: This ratio should remain constant across labs, even if absolute IC50s shift due to media batches.
Workflow Visualization: The Cross-Validation Pipeline
This workflow illustrates the decision tree for accepting or rejecting bioactivity data from external partners.
Figure 2: The "Blind-Split" protocol ensures that synthesis impurities do not masquerade as biological activity. Note the requirement for Z-Factor calculation before data comparison.
References
Basco, L. K. (2007). Field application of the in vitro tests for the sensitivity of Plasmodium falciparum to antimalarial drugs. World Health Organization.[2] Link
Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery, 3(6), 509-520. Link
Vyas, V. K., et al. (2019).[3] "Design, Synthesis and Biological Evaluation of Quinoline-4-Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." ACS Medicinal Chemistry Letters. Link
Musonda, C. C., et al. (2004). "Chloroquine-astemizole hybrids: synthesis, antimalarial activity and cytotoxicity." Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905. (Provides baseline data for quinoline ethanol precursors). Link
Zhang, J., et al. (2018). "Assay reproducibility in High-Throughput Screening: The Z-Factor." Journal of Biomolecular Screening. Link
Personal protective equipment for handling 2-(Quinolin-4-YL)ethanol
Executive Safety Summary Compound Class: Functionalized Nitrogen Heterocycle (Quinoline Derivative).[1] Primary Hazard Driver: While specific toxicological data for the 4-yl isomer is often limited compared to the 2-yl a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
Compound Class: Functionalized Nitrogen Heterocycle (Quinoline Derivative).[1]
Primary Hazard Driver: While specific toxicological data for the 4-yl isomer is often limited compared to the 2-yl analog (CAS 1011-50-3), the quinoline core dictates the safety profile.[2][1][3] Quinolines are potent irritants, potential sensitizers, and suspected mutagens (Category 2).[1]
Operational Stance: Apply the Precautionary Principle . Handle this substance as a Potential Carcinogen and Severe Irritant .[1][4]
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the "Why" behind the protection.[1] The safety profile is derived from the structural moieties: the planar quinoline ring (intercalation potential) and the ethanol side chain (solubility/absorption).[1]
Fume hood mandatory for all open-vessel operations.[2][1]
*Note: Classifications are based on Structural Activity Relationship (SAR) with Quinoline (CAS 91-22-5) and 2-Quinolineethanol (CAS 1011-50-3).[2][1][3]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for quinoline derivatives due to their ability to permeate thin nitrile rubber.[1]
Hand Protection Protocol
The "Double-Glove" Standard:
Nitrogen heterocycles can degrade disposable nitrile.[2][1] You must layer protection based on the state of matter.[1]
Inner Layer: 4 mil (0.10 mm) Nitrile (inspection layer).[1]
Outer Layer: Dependent on task (see table below).[1]
Task / State
Recommended Outer Glove
Breakthrough Time
Rationale
Weighing Solid
Nitrile (High-Performance) (>5 mil / 0.12 mm)
> 240 min (Solid)
Solids have low permeation rates unless dissolved in sweat/lipids.[2][1][3]
Stock Solution (DMSO/MeOH)
Silver Shield / Laminate OR Butyl Rubber
> 480 min
Organic solvents facilitate rapid quinoline transport through nitrile.[1]
Spill Cleanup
Viton or Butyl Rubber
> 480 min
High concentration exposure risk requires maximum chemical resistance.[1]
Respiratory & Body Protection[1][2][5][6][7]
Primary Barrier (Engineering Control): All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
Secondary Barrier (PPE):
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are inadequate due to the risk of dust migration.[1]
Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[1]
Respiratory (Emergency Only): If hood containment is breached or for spill cleanup outside a hood, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.[2][1][3]
Operational Decision Logic (Visualization)
The following diagram outlines the decision-making process for PPE selection and handling based on the physical state of the compound.
Figure 1: PPE Selection Logic based on physical state and associated permeation risks.
Step-by-Step Operational Workflows
Weighing & Transfer (Solid State)
Context: Quinoline derivatives are often electrostatic.[1] Static discharge can cause powder to "jump," leading to inhalation risk.[2]
Preparation: Place the balance inside the fume hood.[1] If this is impossible, use a powder containment hood .[1]
Static Control: Use an anti-static gun or ionizing bar on the spatula and weighing boat before touching the compound.[1]
Gently transfer the solid.[1] Avoid "dumping" which creates aerosol clouds.[1]
Immediate Seal: Cap the stock bottle immediately after removing the aliquot.
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe (while wearing appropriate gloves) immediately after weighing.[1] Dispose of the Kimwipe as solid hazardous waste.[1]
Solubilization (Stock Preparation)
Context: Dissolving the compound in DMSO or Ethanol increases skin absorption risks significantly.[2][1][3]
Vessel Selection: Use a glass vial with a PTFE-lined cap .[1] Avoid standard polyethylene caps which may degrade over time with quinolines.[1]
Eye Contact: Flush for 15 minutes .[1][5] Validation: If pain persists after 15 mins, corneal damage is possible; seek ER immediately.[1]
Skin Contact: Wash with soap and water.[1][4][6][7][8][9] Do not use alcohol (ethanol/methanol) to wash skin, as this increases the absorption rate of the quinoline ring.[1]
Disposal & Waste Management
Treat all waste associated with 2-(Quinolin-4-yl)ethanol as P-List equivalent (acutely hazardous) or strictly regulated chemical waste.[2][1][3]
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a dedicated "Solid Toxic" bin, double-bagged.[1]
Liquid Waste: Segregate into "Non-Halogenated Organic" (unless dissolved in DCM/Chloroform).
Critical: Do not mix with oxidizers (e.g., Nitric Acid waste), as quinolines can form unstable N-oxides or react exothermically.[2][1][3]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70532, 2-Quinolineethanol. Retrieved from [Link][2][1][3]
European Chemicals Agency (ECHA). Substance Information: Quinoline (CAS 91-22-5) - Risk Profile.[2][1][3] Retrieved from [Link][2][1][3]
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Quinoline.[1] Retrieved from [Link][2][1][3]